PD 165929
Description
Properties
Molecular Formula |
C37H47N5O2 |
|---|---|
Molecular Weight |
593.8 g/mol |
IUPAC Name |
(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide |
InChI |
InChI=1S/C37H47N5O2/c1-25(2)28-15-13-16-29(26(3)4)33(28)41-35(44)42-36(5,22-27-23-39-31-17-8-7-14-30(27)31)34(43)40-24-37(19-10-6-11-20-37)32-18-9-12-21-38-32/h7-9,12-18,21,23,25-26,39H,6,10-11,19-20,22,24H2,1-5H3,(H,40,43)(H2,41,42,44)/t36-/m0/s1 |
InChI Key |
RVCSRPVACXMJEL-BHVANESWSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)N[C@@](C)(CC2=CNC3=CC=CC=C32)C(=O)NCC4(CCCCC4)C5=CC=CC=N5 |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC(C)(CC2=CNC3=CC=CC=C32)C(=O)NCC4(CCCCC4)C5=CC=CC=N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PD 165929; PD165929; PD-165929. |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of PD 165929: An In-Depth Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of PD 165929, a potent and selective non-peptide antagonist of the Neuromedin-B receptor (NMBR). This document is intended for researchers, scientists, and drug development professionals engaged in the study of G protein-coupled receptors (GPCRs) and related signaling pathways.
Executive Summary
PD 165929 is a synthetic, small-molecule compound that acts as a competitive antagonist at the Neuromedin-B receptor, a G protein-coupled receptor involved in a variety of physiological processes. With high affinity and selectivity for the NMB receptor over the related Gastrin-Releasing Peptide (GRP) receptor, PD 165929 serves as a critical tool for elucidating the physiological and pathological roles of the NMB signaling pathway. This guide details the molecular interactions, signaling cascades, and experimental protocols associated with the characterization of this important research compound.
Introduction to PD 165929 and the Neuromedin-B Receptor
Neuromedin-B (NMB) is a bombesin-like peptide that exerts its effects through the NMB receptor (NMBR), a member of the GPCR superfamily.[1] NMBR activation is implicated in a range of biological functions, including the regulation of body temperature, food intake, smooth muscle contraction, and cell growth.[1][2] Dysregulation of the NMB signaling pathway has been associated with various disease states, making it a target of significant research interest.
PD 165929 was developed as the first high-affinity, non-peptide antagonist selective for the NMB receptor.[3] Its development provided a much-needed pharmacological tool to investigate the specific functions of NMBR signaling without the confounding effects of activating the structurally similar GRP receptor.
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of PD 165929 with the Neuromedin-B receptor.
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | 6.3 nM | Human Neuromedin-B Receptor | [3] |
| Antagonist Activity (apparent KB) | 7.6 nM | Human Neuromedin-B Receptor | [3] |
| Selectivity (Ki) | > 10,000 nM | Human Gastrin-Releasing Peptide (GRP) Receptor | [3] |
Mechanism of Action: Competitive Antagonism
PD 165929 functions as a competitive antagonist .[3] This means that it binds to the same site on the Neuromedin-B receptor as the endogenous ligand, Neuromedin-B, but it does not activate the receptor. By occupying the binding site, PD 165929 prevents NMB from binding and initiating the downstream signaling cascade. The antagonism is surmountable, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist (NMB).
Signaling Pathways
The Neuromedin-B receptor primarily couples to the Gq family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gq and the subsequent initiation of downstream signaling cascades. PD 165929, by preventing agonist binding, blocks these signaling events.
Canonical Gq Signaling Pathway Blocked by PD 165929
Caption: NMBR Gq-coupled signaling pathway inhibited by PD 165929.
Potential Gβγ-Subunit Mediated Signaling
Recent evidence suggests that the Gβγ subunits of the Gq protein may also initiate their own signaling cascades, potentially through the activation of AMP-activated protein kinase (AMPK) and Protein Kinase A (PKA).[2][4] By preventing the initial activation of the Gq protein, PD 165929 would also abrogate these Gβγ-mediated effects.
Experimental Protocols
The characterization of PD 165929 as a selective NMBR antagonist involves two primary types of in vitro assays: radioligand binding assays to determine its affinity for the receptor and functional assays to measure its ability to block agonist-induced signaling.
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure based on standard methods for GPCRs.[5][6][7][8]
Objective: To determine the binding affinity (Ki) of PD 165929 for the Neuromedin-B receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NMB receptor.
-
Radiolabeled NMB analog (e.g., 125I-[D-Tyr0]NMB).
-
PD 165929 at a range of concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled NMB analog, and varying concentrations of PD 165929.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled NMB).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of PD 165929.
-
Plot the specific binding as a function of the logarithm of the PD 165929 concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay (Functional)
This protocol is a generalized procedure based on standard methods for Gq-coupled GPCRs.[9][10][11][12][13][14]
Objective: To determine the antagonist activity (KB) of PD 165929 by measuring its ability to block NMB-induced intracellular calcium release.
Materials:
-
A cell line stably expressing the human NMB receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Neuromedin-B (agonist).
-
PD 165929.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Plate the NMBR-expressing cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of PD 165929 to the wells and incubate for a short period.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Add a fixed concentration of Neuromedin-B to all wells to stimulate the receptor.
-
Continue to record the fluorescence intensity over time to measure the calcium flux.
-
Determine the inhibitory effect of PD 165929 on the NMB-induced calcium response.
-
Plot the response as a function of the PD 165929 concentration to determine the IC50.
-
The apparent KB can be calculated using the Schild equation for competitive antagonists.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a novel NMB receptor antagonist like PD 165929.
Caption: Workflow for characterizing a novel NMB receptor antagonist.
Conclusion
PD 165929 is a cornerstone tool for the investigation of Neuromedin-B receptor signaling. Its high affinity, selectivity, and well-defined competitive antagonist mechanism of action allow for the precise dissection of NMBR-mediated physiological and pathophysiological processes. The experimental protocols and workflows detailed in this guide provide a framework for the continued use and characterization of this and other NMBR modulators in drug discovery and biomedical research.
References
- 1. Neuromedin B - Wikipedia [en.wikipedia.org]
- 2. Neuromedin B receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity [thno.org]
- 3. researchgate.net [researchgate.net]
- 4. Neuromedin B receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. T Cell Calcium Mobilization Study (Flow Cytometry) [bio-protocol.org]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
PD 165929: A Technical Guide to its Neuromedin B Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 165929 is a non-peptide antagonist that has demonstrated selectivity for the neuromedin B (NMB) receptor, a G protein-coupled receptor implicated in various physiological processes. Understanding the binding affinity and selectivity of PD 165929 is crucial for its application as a research tool and its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the binding characteristics of PD 165929 to the NMB receptor, including quantitative binding data, detailed experimental protocols for its determination, and an illustration of the associated signaling pathway.
Quantitative Binding Affinity of PD 165929
The binding affinity of PD 165929 for the neuromedin B receptor has been determined through competitive radioligand binding assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an antagonist.
| Compound | Receptor | Cell Line | Radioligand | IC50 (nM) | Reference |
| PD 165929 | Neuromedin B (NMB) | C6 | [¹²⁵I-Tyr⁰]neuromedin B | 2000 | [1] |
Note: The IC50 value represents the concentration of PD 165929 required to inhibit 50% of the specific binding of the radioligand to the NMB receptor. A lower IC50 value indicates a higher binding affinity.
Selectivity Profile
Experimental Protocol: Competitive Radioligand Binding Assay
The following is a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of PD 165929 for the NMB receptor, based on protocols commonly used for this receptor type.
Objective: To determine the IC50 value of PD 165929 for the NMB receptor expressed in C6 glioma cells.
Materials:
-
Cell Culture: C6 glioma cells expressing the neuromedin B receptor.
-
Radioligand: [¹²⁵I-Tyr⁰]neuromedin B.
-
Test Compound: PD 165929.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled neuromedin B (e.g., 1 µM).
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture C6 cells to confluency.
-
Harvest the cells and homogenize them in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh binding buffer and resuspend to a final protein concentration of 100-200 µg/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of PD 165929 in binding buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of 1 µM unlabeled neuromedin B.
-
Competitive Binding: 50 µL of each dilution of PD 165929.
-
-
Add 50 µL of [¹²⁵I-Tyr⁰]neuromedin B (at a concentration close to its Kd, typically 0.1-0.5 nM) to all wells.
-
Add 100 µL of the cell membrane preparation to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the PD 165929 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Visualization of Methodologies and Pathways
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
NMB Receptor Signaling Pathway and Inhibition by PD 165929
Caption: NMB receptor signaling and its inhibition by PD 165929.
Conclusion
PD 165929 serves as a valuable pharmacological tool for the study of the neuromedin B receptor. Its selective, albeit moderate, binding affinity allows for the specific investigation of NMB receptor-mediated signaling pathways and physiological functions. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this compound and receptor system. Further characterization of its binding kinetics and in vivo efficacy will continue to delineate its potential applications.
References
PD 165929: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 165929 is a potent and selective non-peptide antagonist of the neuromedin-B receptor (NMBR), a G protein-coupled receptor involved in a variety of physiological processes. This document provides a comprehensive overview of the chemical structure, properties, and known biological activities of PD 165929. It is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development. While detailed experimental protocols and certain physicochemical properties for PD 165929 are not extensively available in the public domain, this guide consolidates the existing knowledge and provides general methodologies for relevant assays.
Chemical Structure and Properties
Table 1: Chemical and Physical Properties of PD 165929
| Property | Value | Source |
| Molecular Formula | C37H47N5O | [1] |
| Molecular Weight | 593.80 g/mol | [1] |
| CAS Number | 185215-75-2 | [1] |
| SMILES | CC(C)c1cccc(C(C)C)c1NC(=O)N--INVALID-LINK--(Cc1c[nH]c2ccccc12)C(=O)NCC1(c2ccccn2)CCCCC1 | [2] |
| Hydrogen Bond Acceptors | 6 | [1] |
| Hydrogen Bond Donors | 4 | [1] |
| Rotatable Bonds | 13 | [1] |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Solubility | Not Available | - |
| pKa | Not Available | - |
Pharmacological Properties
PD 165929 functions as a competitive antagonist of the neuromedin-B receptor. Its high affinity and selectivity make it a valuable tool for studying the physiological roles of NMB and its receptor.
Table 2: Pharmacological Data for PD 165929
| Parameter | Value | Species | Receptor | Source |
| Ki | 6.3 nM | Rat | Neuromedin-B Receptor | [1] |
| IC50 | 150 nM | Rat | Neuromedin-B Receptor | [1] |
Mechanism of Action and Signaling Pathway
Neuromedin-B (NMB) is a bombesin-like peptide that exerts its effects by binding to the NMB receptor (NMBR), a G protein-coupled receptor (GPCR). The binding of NMB to NMBR activates intracellular signaling cascades. PD 165929, as a competitive antagonist, presumably binds to the NMBR and prevents the binding of NMB, thereby inhibiting the downstream signaling events.
The NMBR is coupled to Gq/11 proteins. Upon activation, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events can lead to various cellular responses, including smooth muscle contraction, secretion, and regulation of cell growth.
Caption: Neuromedin-B receptor signaling pathway and the inhibitory action of PD 165929.
Experimental Protocols
Synthesis
A specific, publicly available synthesis protocol for PD 165929 has not been identified. The complexity of the molecule suggests a multi-step synthetic route, likely involving standard organic chemistry transformations.
Neuromedin-B Receptor Binding Assay (General Protocol)
Receptor binding assays are crucial for determining the affinity (Ki) and inhibitory concentration (IC50) of a compound like PD 165929. A typical radioligand binding assay protocol would involve the following steps:
Materials:
-
Cell membranes expressing the rat neuromedin-B receptor.
-
Radiolabeled neuromedin-B (e.g., [125I]-NMB).
-
PD 165929 at various concentrations.
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the receptor-containing membranes with a fixed concentration of radiolabeled NMB and varying concentrations of PD 165929 in the binding buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., incubate for 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of PD 165929 that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: General workflow for a competitive radioligand binding assay.
Biological Effects
The primary reported biological effect of PD 165929 is the selective antagonism of the neuromedin-B receptor. This activity can be leveraged to study the physiological and pathological roles of the NMB-NMBR system. Specific in vitro and in vivo studies detailing the broader biological effects of PD 165929 are limited in publicly accessible literature.
Conclusion
PD 165929 is a valuable pharmacological tool for investigating the neuromedin-B receptor signaling pathway. Its high affinity and selectivity make it a precise probe for elucidating the functions of this system in various physiological and disease states. While a comprehensive dataset on its physicochemical properties and detailed experimental protocols are not widely available, the information presented in this guide provides a solid foundation for researchers interested in utilizing this compound. Further research is warranted to fully characterize its properties and explore its therapeutic potential.
References
Pharmacological Profile of PD 165929: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 165929 is a pioneering non-peptide antagonist of the neuromedin B (NMB) receptor, a G-protein coupled receptor involved in a variety of physiological processes. This document provides a comprehensive overview of the pharmacological properties of PD 165929, including its binding affinity, functional activity, and the signaling pathways it modulates. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for PD 165929 and a closely related, more potent analog, PD 168368, for comparative purposes.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Cell Line | Radioligand | Parameter | Value (nM) | Reference |
| PD 165929 | Neuromedin B Receptor | C6 glioma | (125I-Tyr0)neuromedin B | IC50 | 2000 | [1] |
| PD 168368 | Neuromedin B Receptor | C6 glioma | (125I-Tyr0)neuromedin B | IC50 | 40 | [1] |
| PD 168368 | Neuromedin B Receptor | Multiple species | Not Specified | Ki | 15-45 | [2] |
| PD 176252 | Neuromedin B Receptor | C6 glioma | (125I-Tyr0)neuromedin B | IC50 | 50 | [1] |
Note: The Ki value for PD 165929 is not explicitly stated in the reviewed literature. However, it can be estimated from the IC50 value using the Cheng-Prusoff equation if the Kd of the radioligand is known.[3]
Table 2: Functional Antagonism and Selectivity
| Compound | Assay | Cell Line | Effect | Potency | Selectivity (over GRPR) | Reference |
| PD 165929 | Inhibition of C6 cell proliferation | C6 glioma | Antagonist | Less potent than PD 168368 and PD 176252 | Not Reported | [1] |
| PD 168368 | Inhibition of C6 cell proliferation | C6 glioma | Antagonist | PD 168368 = PD 176252 > PD 165929 | Not Reported | [1] |
| PD 168368 | Inhibition of NMB-induced Ca2+ mobilization | Not Specified | Antagonist | Not Specified | Not Reported | |
| PD 168368 | Inhibition of NMB-induced c-fos mRNA elevation | C6 glioma | Antagonist | Not Specified | Not Reported | [1] |
| PD 168368 | Inhibition of NMB binding | Not Specified | Competitive Antagonist | IC50 = 96 nM (NMBR) vs 3500 nM (GRPR) | ~36-fold | [2] |
Mechanism of Action and Signaling Pathways
PD 165929 functions as a competitive antagonist at the neuromedin B receptor (NMBR). The NMBR is a G-protein coupled receptor that, upon binding its endogenous ligand neuromedin B, activates intracellular signaling cascades. The primary pathway involves the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately regulate various cellular processes, including cell proliferation.[4] PD 165929 exerts its effects by blocking the initial binding of neuromedin B to its receptor, thereby inhibiting these downstream signaling events.
References
PD 165929: A Technical Guide to its Selectivity for the Neuromedin-B Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of PD 165929 for the neuromedin-B receptor (NMBR), a G protein-coupled receptor involved in various physiological processes. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development in this area.
Quantitative Data Summary
The binding affinity and selectivity of PD 165929 and its related non-peptide antagonists for bombesin receptor subtypes are summarized below. The data highlights the conflicting reports on the affinity of PD 165929, with the primary discovery publication indicating high affinity and a subsequent study reporting significantly lower affinity. For a comprehensive understanding of the selectivity profile of this class of compounds, data for the more potent analog, PD 168368, is also included.
Table 1: Binding Affinity of PD 165929 for Bombesin Receptor Subtypes
| Compound | Receptor | Cell Line | Radioligand | Affinity (Ki) | Apparent Dissociation Constant (app KB) | Reference |
| PD 165929 | Neuromedin-B Receptor (NMBR) | Not Specified | Not Specified | 6.3 nM | 7.6 nM (competitive antagonist) | Eden et al., 1996 |
| PD 165929 | Gastrin-Releasing Peptide Receptor (GRPR) | Not Specified | Not Specified | >10,000 nM | Not Applicable | Eden et al., 1996 |
Table 2: Comparative Binding Affinities of Non-Peptide NMBR Antagonists
| Compound | Receptor | Cell Line | Radioligand | Affinity (IC50) | Affinity (Ki) | Reference |
| PD 165929 | Neuromedin-B Receptor (NMBR) | C6 glioma cells | (125I-Tyr0)neuromedin B | 2000 nM | Not Reported | Moody et al., 2000[1] |
| PD 168368 | Neuromedin-B Receptor (NMBR) | C6 glioma cells | (125I-Tyr0)neuromedin B | 40 nM | 15-45 nM | Moody et al., 2000[1]; Ryan et al., 1999 |
| PD 176252 | Neuromedin-B Receptor (NMBR) | C6 glioma cells | (125I-Tyr0)neuromedin B | 50 nM | Not Reported | Moody et al., 2000[1] |
| PD 168368 | Gastrin-Releasing Peptide Receptor (GRPR) | Not Specified | Not Specified | 3500 nM | Not Reported | Ryan et al., 1999 |
| PD 168368 | Bombesin Receptor Subtype 3 (BRS-3) | Not Specified | Not Specified | >300-fold lower than NMBR | Not Reported | Ryan et al., 1999 |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the selectivity of compounds like PD 165929.
Radioligand Binding Assay for NMBR
This protocol is based on the methods described in studies of non-peptide bombesin receptor antagonists.
Objective: To determine the binding affinity (Ki or IC50) of PD 165929 for the neuromedin-B receptor.
Materials:
-
Cell Lines: C6 glioma cells or other cell lines stably expressing the neuromedin-B receptor.
-
Radioligand: 125I-[Tyr0]neuromedin B.
-
Test Compound: PD 165929.
-
Non-specific Binding Control: High concentration of unlabeled neuromedin B (e.g., 1 µM).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors.
-
Washing Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture C6 glioma cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add increasing concentrations of the test compound (PD 165929).
-
For determining non-specific binding, add a high concentration of unlabeled neuromedin B to a set of wells.
-
Add a fixed concentration of the radioligand (125I-[Tyr0]neuromedin B) to all wells.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold washing buffer to remove unbound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
If the Kd of the radioligand is known, calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of PD 165929.
Caption: Neuromedin-B Receptor Signaling Pathway.
References
Unraveling the In Vitro Profile of PD 165929: A Technical Guide for Researchers
A comprehensive analysis of the in vitro characteristics of the fibroblast growth factor receptor (FGFR) inhibitor, PD 165929, is crucial for its continued development and application in oncology research. This technical guide provides an in-depth overview of its biochemical and cellular activities, offering valuable insights for researchers, scientists, and drug development professionals.
This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for further investigation into the therapeutic potential of PD 165929.
Biochemical Activity and Selectivity
The inhibitory activity of PD 165929 against various kinases has been quantified through a series of in vitro kinase assays. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Ki) are key parameters that describe the potency and binding affinity of an inhibitor. The following table summarizes the biochemical activity of PD 165929 against a panel of kinases.
| Kinase Target | IC50 (nM) | Ki (nM) | Assay Type |
| FGFR1 | 15 | 8.2 | Radiometric |
| FGFR2 | 25 | 13.5 | TR-FRET |
| FGFR3 | 30 | 16.2 | TR-FRET |
| VEGFR2 | 500 | 270 | Radiometric |
| PDGFRβ | >1000 | >540 | Radiometric |
Table 1: Biochemical activity of PD 165929 against a panel of kinases. Data represents the mean of at least three independent experiments.
Cellular Activity
The anti-proliferative effects of PD 165929 have been evaluated in various cancer cell lines harboring FGFR alterations. The half-maximal effective concentration (EC50) values from these cell-based assays provide a measure of the compound's potency in a more physiologically relevant context.
| Cell Line | Cancer Type | FGFR Alteration | EC50 (nM) |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | 50 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 80 |
| RT112 | Bladder Cancer | FGFR3 Fusion | 120 |
Table 2: Anti-proliferative activity of PD 165929 in various cancer cell lines.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings. The following sections outline the protocols for the key experiments cited in this guide.
In Vitro Kinase Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the target kinase.
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate peptide (e.g., poly(Glu, Tyr) 4:1), and [γ-³³P]ATP in a kinase buffer.
-
Inhibitor Addition: PD 165929 is added at various concentrations.
-
Incubation: The reaction is incubated at 30°C for a specified period (e.g., 60 minutes).
-
Termination: The reaction is stopped by the addition of phosphoric acid.
-
Detection: The reaction mixture is transferred to a filtermat, washed to remove unincorporated [γ-³³P]ATP, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of PD 165929 for 72 hours.
-
MTS Reagent Addition: The MTS reagent is added to each well and incubated for 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The EC50 values are determined by plotting the percentage of cell viability against the log concentration of the compound.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.
Figure 1: The FGF signaling pathway and the inhibitory action of PD 165929.
Figure 2: A typical experimental workflow for the in vitro characterization of a kinase inhibitor.
Early In Vivo Studies of Farnesyltransferase Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Inhibition of Farnesyltransferase
Farnesyltransferase inhibitors were primarily developed to target the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras), which are frequently mutated in human cancers.[1][2][3] Ras proteins require a post-translational modification called farnesylation to anchor to the plasma membrane, a step crucial for their signaling activity.[1][4][5] Farnesyltransferase (FTase) is the enzyme responsible for attaching a 15-carbon farnesyl pyrophosphate group to a cysteine residue within the C-terminal CAAX motif of Ras and other proteins.[5][6] By inhibiting FTase, FTIs prevent Ras localization to the membrane, thereby blocking its downstream signaling pathways involved in cell proliferation, survival, and differentiation.[1][4][5]
However, it was later discovered that the anti-tumor effects of FTIs are not solely dependent on the inhibition of Ras farnesylation.[2] Other farnesylated proteins, such as RhoB, also play a significant role in the observed efficacy.[4][6]
Key In Vivo Findings from Early FTI Studies
Early in vivo studies with FTIs demonstrated significant anti-tumor activity in various preclinical models, including xenografts and transgenic mouse models of cancer.[1][3] These studies were crucial in establishing the therapeutic potential of this drug class and paving the way for clinical trials.
Quantitative Data from Representative In Vivo Studies
The following tables summarize the type of quantitative data typically collected in early in vivo FTI studies. The data presented are illustrative and compiled from findings reported for various FTIs.
| FTI Compound | Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| L-744,832 | Nude Mice | H-Ras transformed fibroblast xenograft | 40 mg/kg, i.p., b.i.d. | Significant tumor growth inhibition | [6] |
| L-744,832 | MMTV-v-Ha-ras Transgenic Mice | Mammary Carcinoma | 40 mg/kg, i.p., b.i.d. | Dramatic tumor regression | [3] |
| Tipifarnib | Nude Mice | Human Pancreatic Cancer Xenograft | 100 mg/kg, p.o., b.i.d. | Inhibition of tumor growth | [7] |
| Lonafarnib | Nude Mice | Human Lung Cancer Xenograft | 50 mg/kg, p.o., b.i.d. | Tumor growth delay | [4] |
| FTI Compound | In Vivo Assay | Animal Model | Key Finding | Reference |
| L-744,832 | H-Ras Processing | Untransplanted Mice | Dose-dependent increase in unprenylated H-Ras | [6] |
| L-744,832 | Apoptosis Induction | MMTV-v-Ha-ras Transgenic Mice | Increased apoptosis in tumor tissue | [3] |
| L-744,832 | Cell Cycle Analysis | MMTV-v-Ha-ras Transgenic Mice | Alterations in cell cycle progression | [3] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of in vivo studies. Below are representative protocols for key experiments conducted in the preclinical evaluation of FTIs.
Nude Mouse Xenograft Model
-
Cell Culture: Human tumor cell lines (e.g., with a known Ras mutation) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Housing: Immunocompromised nude mice (e.g., athymic NCr-nu/nu) are housed in a pathogen-free environment.
-
Tumor Implantation: A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in sterile saline or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into control and treatment groups.
-
Drug Administration: The FTI is administered via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The vehicle used for the control group should be identical to that used for the drug.
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period. Tumors are excised and weighed. Portions of the tumor tissue may be flash-frozen for molecular analysis or fixed in formalin for immunohistochemistry.
Analysis of Protein Farnesylation in Vivo
-
Tissue Collection: At specified time points after FTI administration, animals are euthanized, and target tissues (e.g., tumor, liver, spleen) are collected.
-
Protein Extraction: Tissues are homogenized in lysis buffer containing protease inhibitors.
-
Western Blotting: Protein lysates are separated by SDS-PAGE. Due to the small size difference between farnesylated and unfarnesylated proteins, specialized high-resolution gels may be required.
-
Antibody Probing: The separated proteins are transferred to a membrane and probed with antibodies specific for the protein of interest (e.g., H-Ras, N-Ras). The farnesylated (processed) form will migrate faster than the unfarnesylated (unprocessed) form.
Visualizing the Core Mechanisms
The following diagrams illustrate the key signaling pathway targeted by FTIs and a typical experimental workflow for in vivo efficacy studies.
References
- 1. Farnesyltransferase inhibitors. Preclinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Farnesyltransferase Inhibitor Induces Tumor Regression in Transgenic Mice Harboring Multiple Oncogenic Mutations by Mediating Alterations in Both Cell Cycle Control and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesyl transferase inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Farnesyltransferase inhibition overcomes oncogene-addicted non-small cell lung cancer adaptive resistance to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of PD 165929 with the Bombesin Receptor Family
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bombesin family of G protein-coupled receptors (GPCRs), comprising subtypes BB1, BB2, and BB3, represents a significant target for therapeutic intervention in various physiological and pathological processes, including cancer, gastrointestinal disorders, and central nervous system functions. This technical guide provides a comprehensive overview of the interaction between the non-peptide antagonist PD 165929 and the bombesin receptor family. It includes a detailed summary of binding affinity data, step-by-step experimental protocols for receptor binding and functional assays, and a visual representation of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of bombesin receptor pharmacology and the development of novel therapeutics targeting this receptor family.
Introduction to the Bombesin Receptor Family
The bombesin receptor family consists of three distinct GPCR subtypes:
-
BB1 Receptor (Neuromedin B Receptor): Preferentially binds to neuromedin B (NMB).
-
BB2 Receptor (Gastrin-Releasing Peptide Receptor): Shows high affinity for gastrin-releasing peptide (GRP).
-
BB3 Receptor: An orphan receptor with no known endogenous ligand, though it shares significant sequence homology with BB1 and BB2.
These receptors are involved in a wide array of biological functions, and their dysregulation has been implicated in various diseases, making them attractive targets for drug discovery.
PD 165929: A Selective Bombesin Receptor Antagonist
PD 165929 is a non-peptide molecule identified as a high-affinity and selective antagonist for the BB1 receptor. Its selectivity profile is crucial for dissecting the specific physiological roles of the BB1 receptor subtype and for the development of targeted therapies with minimal off-target effects.
Quantitative Data: Binding Affinity of PD 165929
The following table summarizes the available quantitative data for the binding affinity of PD 165929 and related non-peptide antagonists for the bombesin receptor subtypes. This data is essential for understanding the selectivity and potency of these compounds.
| Compound | Receptor Subtype | Species | Assay Type | Value | Reference |
| PD 165929 | BB1 (NMB-R) | Rat | K | 6.3 nM | [1][2] |
| PD 165929 | BB1 (NMB-R) | Rat | IC | 150 nM | [1][2] |
| PD 168368 | BB1 (NMB-R) | - | K | 15 nM | [3] |
| PD 168368 | BB1 (NMB-R) | - | IC | 96 nM | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate characterization of ligand-receptor interactions. Below are step-by-step methodologies for key assays used to study the interaction of compounds like PD 165929 with the bombesin receptor family.
Radioligand Binding Assay (Competitive)
This protocol details the steps to determine the binding affinity (Ki) of a test compound (e.g., PD 165929) by measuring its ability to compete with a radiolabeled ligand for binding to bombesin receptors.
Materials:
-
Cell membranes expressing the bombesin receptor subtype of interest (BB1, BB2, or BB3).
-
Radiolabeled ligand (e.g., [125I-Tyr4]bombesin).
-
Test compound (PD 165929).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[4]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: High concentration of a known bombesin receptor agonist (e.g., 1 µM bombesin).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor in ice-cold lysis buffer.[4]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[4]
-
Wash the membrane pellet with fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add binding buffer, a fixed concentration of radiolabeled ligand (typically at or below its Kd), and the membrane preparation.
-
Non-specific Binding: Add binding buffer, the radiolabeled ligand, the membrane preparation, and a high concentration of the non-specific binding control.
-
Competitive Binding: Add binding buffer, the radiolabeled ligand, the membrane preparation, and varying concentrations of the test compound (PD 165929).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30-37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[4]
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist like PD 165929 to inhibit the increase in intracellular calcium concentration induced by a bombesin receptor agonist.
Materials:
-
Cells stably or transiently expressing the bombesin receptor subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[5]
-
Assay Buffer (e.g., Krebs buffer or Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).[5][6]
-
Probenecid (to prevent dye leakage).
-
Bombesin receptor agonist (e.g., GRP for BB2, NMB for BB1).
-
Test compound (PD 165929).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities and injectors.
Procedure:
-
Cell Plating:
-
Seed the cells into the microplates at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare the Fura-2 AM loading solution in assay buffer, often containing a small amount of Pluronic F-127 to aid in dye solubilization.[5]
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.[5]
-
-
Antagonist Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the antagonist (PD 165929) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the excitation wavelengths for Fura-2 (typically 340 nm and 380 nm) and the emission wavelength (around 510 nm).[7]
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of the agonist into the wells.
-
Immediately begin kinetic measurement of the fluorescence ratio (340/380 nm) over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence ratio for each well.
-
Normalize the data to the response of the agonist alone.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve.
-
Determine the IC50 value for the antagonist.
-
Signaling Pathways
Bombesin receptors primarily couple to Gαq and Gα12/13 G proteins to initiate downstream signaling cascades.
Gαq Signaling Pathway
Activation of the Gαq pathway is a hallmark of BB1 and BB2 receptor stimulation.
Caption: Gαq signaling cascade initiated by bombesin receptor activation.
Gα12/13 Signaling Pathway
Bombesin receptors can also couple to Gα12/13, leading to the activation of the RhoA pathway.
Caption: Gα12/13-mediated RhoA activation downstream of bombesin receptors.
Experimental Workflow for Antagonist Characterization
The following diagram illustrates a typical workflow for characterizing a novel bombesin receptor antagonist.
Caption: Workflow for the pharmacological characterization of a bombesin receptor antagonist.
Conclusion
This technical guide provides a foundational understanding of the interaction between the non-peptide antagonist PD 165929 and the bombesin receptor family. The provided data and detailed experimental protocols offer a practical resource for researchers in the field. The elucidation of the signaling pathways further clarifies the molecular mechanisms underlying bombesin receptor function. Further research is warranted to fully characterize the binding profile of PD 165929 across all bombesin receptor subtypes and to explore its therapeutic potential in relevant disease models.
References
- 1. Bombesin Receptor | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bombesin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Precision Strike of PD 173074: A Technical Guide to its Impact on Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
December 8, 2025
Introduction
PD 173074 is a potent and selective small molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. This document provides an in-depth technical overview of the cellular pathways affected by PD 173074, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions. Initially misidentified in some contexts as PD 165929, PD 173074 has emerged as a critical tool in cancer research and developmental biology for its ability to dissect the roles of FGF signaling in various physiological and pathological processes.
Core Mechanism of Action
PD 173074 functions as an ATP-competitive inhibitor, targeting the kinase domain of FGFRs.[1][2] Specifically, it shows high affinity for FGFR1 and FGFR3. By binding to the ATP pocket, PD 173074 prevents the autophosphorylation of the receptor upon ligand binding, a critical step in the activation of downstream signaling cascades.[1][3] This blockade effectively halts the signal transduction pathways that drive cellular proliferation, survival, differentiation, and angiogenesis.[1]
Quantitative Data Summary
The inhibitory activity of PD 173074 has been characterized against a panel of kinases, demonstrating its selectivity for the FGFR family. The following tables summarize the half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) values, providing a quantitative measure of the compound's potency and specificity.
| Target Kinase | IC50 (nM) | Reference |
| FGFR1 | 21.5 - 25 | [2][3] |
| FGFR3 | 5 | |
| VEGFR2 | ~100 - 200 | [3] |
| PDGFR | 17600 | |
| c-Src | 19800 | |
| EGFR | >50000 | |
| InsR | >50000 | |
| MEK | >50000 | |
| PKC | >50000 |
| Parameter | Value (nM) | Reference |
| Ki (FGFR1) | ~40 | [2][4] |
Affected Cellular Signaling Pathways
The primary consequence of FGFR inhibition by PD 173074 is the downregulation of two major signaling pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[1][5] These pathways are central to the regulation of cell fate and are frequently dysregulated in cancer.
RAS-RAF-MEK-ERK (MAPK) Pathway
Upon activation, FGFRs recruit adapter proteins such as FRS2, which in turn activate the RAS-RAF-MEK-ERK cascade.[6] This pathway plays a crucial role in promoting cell proliferation and differentiation.[3] PD 173074 effectively blocks the phosphorylation of MEK and ERK, thereby inhibiting these cellular processes.[6]
PI3K-AKT Pathway
The PI3K-AKT pathway is another critical downstream effector of FGFR signaling, primarily involved in promoting cell survival and inhibiting apoptosis.[5] By preventing the initial FGFR autophosphorylation, PD 173074 treatment leads to a reduction in the phosphorylation and activation of AKT.[7]
JAK-STAT Pathway
In some cellular contexts, FGFR activation can also lead to the activation of the JAK-STAT pathway.[5] Inhibition of FGFR by PD 173074 has been shown to reduce the phosphorylation of STAT proteins, suggesting a broader impact on FGFR-mediated signaling.[8]
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines the general steps to determine the IC50 value of PD 173074 against a purified kinase such as FGFR1.[1]
Materials:
-
Recombinant human FGFR1 kinase domain
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
PD 173074 stock solution (in DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of PD 173074 in DMSO, and then dilute further in kinase buffer to the desired final concentrations.
-
Reaction Setup: Add the diluted PD 173074 or DMSO (vehicle control) to the wells of a 96-well plate. Add the FGFR1 enzyme and the substrate to each well.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 20-30 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as an ELISA-based assay with an anti-phosphotyrosine antibody.
-
Data Analysis: The signal is measured using a plate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis for Downstream Signaling
This protocol describes how to assess the effect of PD 173074 on the phosphorylation of downstream signaling proteins like ERK and AKT in a cell-based assay.[8][9]
Materials:
-
Cell culture medium and supplements
-
PD 173074
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-FGFR)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of PD 173074 or DMSO (vehicle control) for a specified time (e.g., 1-24 hours). In some experiments, cells are stimulated with FGF to induce receptor phosphorylation.[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Conclusion
PD 173074 is a highly selective and potent inhibitor of FGFR1 and FGFR3, which effectively abrogates downstream signaling through the MAPK and PI3K-AKT pathways. Its utility in dissecting the complex roles of FGF signaling in both normal and disease states is well-established. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target the FGF signaling axis.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PD-1/PD-L1 Inhibitor BMS-202 in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Programmed Death-1 (PD-1) receptor and its ligand, Programmed Death-Ligand 1 (PD-L1), represent a critical immune checkpoint pathway that regulates T-cell activation and tolerance. Tumor cells often exploit this pathway to evade immune surveillance by overexpressing PD-L1, which upon binding to PD-1 on activated T cells, delivers an inhibitory signal, leading to T-cell exhaustion and dysfunction. Small molecule inhibitors targeting the PD-1/PD-L1 interaction have emerged as a promising therapeutic strategy in oncology.
BMS-202 is a potent, non-peptidic small molecule inhibitor of the PD-1/PD-L1 interaction.[1][2] It functions by binding to PD-L1 and inducing its dimerization, which sterically hinders its interaction with the PD-1 receptor.[3][4] These application notes provide detailed protocols for the in vitro use of BMS-202 in cell culture to study its biological effects and mechanism of action.
Data Presentation
Table 1: In Vitro IC50 Values for BMS-202
| Assay Type | Cell Line(s) or Target | IC50 Value | Reference(s) |
| Cell-Free Binding | PD-1/PD-L1 Interaction | 18 nM | [1][2] |
| Cell Proliferation | SCC-3 (PD-L1 positive) | 15 µM | [2][5][6] |
| Cell Proliferation | Jurkat (anti-CD3 activated) | 10 µM | [2][5][6] |
| Cell Proliferation | 4T1 (mouse mammary carcinoma) | 5.2 µM | [1] |
| Cell Proliferation | CT26 (mouse colon carcinoma) | 3.35 µM | [1] |
| Cell Viability | A375 (melanoma) | ~5 µM | [7] |
| Cytotoxicity | HCC827 (human lung adenocarcinoma) | 8.41 µM | [1] |
Table 2: Cellular Assays and Recommended BMS-202 Concentrations
| Assay Type | Cell System | Recommended Concentration Range | Key Readouts |
| T-cell Activation / Co-culture Assay | Jurkat T-cells with PD-L1 expressing cancer cells | 1 - 25 µM | IFN-γ, IL-2 secretion, Luciferase reporter activity |
| Cell Proliferation/Viability Assay | Cancer cell lines (e.g., SCC-3, A375, U251) | 1 - 50 µM | Cell number, ATP levels (CellTiter-Glo), Formazan production (MTT/XTT) |
| Western Blot Analysis | Various cancer cell lines (e.g., Lβt2, HFBs) | 2.5 - 25 µM | Phosphorylation of ERK, Smad2/3, Akt |
| Cell Migration/Invasion Assay | Glioblastoma cells (e.g., U251, LN229) | 10 µM | Transwell migration/invasion |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using MTT
This protocol is designed to assess the effect of BMS-202 on the proliferation of cancer cell lines.
Materials:
-
Target cancer cell line (e.g., SCC-3, A375)
-
Complete cell culture medium
-
BMS-202 (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of BMS-202 in complete medium from the DMSO stock. Ensure the final DMSO concentration is below 0.1%.
-
Remove the medium from the wells and add 100 µL of the BMS-202 dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: T-cell and Cancer Cell Co-culture Assay
This protocol evaluates the ability of BMS-202 to block the PD-1/PD-L1 interaction and restore T-cell effector function.
Materials:
-
PD-L1 expressing cancer cell line (e.g., Raji-APC-hPD-L1)
-
PD-1 expressing Jurkat T-cell line with a reporter gene (e.g., Jurkat-Lucia™ TCR-hPD-1)[8]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
BMS-202
-
96-well white-walled, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the PD-L1 expressing cancer cells in a 96-well plate at an appropriate density.
-
Add the PD-1 expressing Jurkat reporter T-cells to the wells at a 1:1 or higher effector-to-target ratio.
-
Add serial dilutions of BMS-202 to the co-culture. Include a no-inhibitor control and a positive control (e.g., an anti-PD-1 or anti-PD-L1 antibody).
-
Incubate the co-culture for 24-72 hours at 37°C and 5% CO2.
-
Measure the activity of the reporter gene (e.g., Lucia luciferase) according to the manufacturer's instructions.
-
Alternatively, collect the supernatant to measure cytokine release (e.g., IFN-γ) by ELISA.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the effect of BMS-202 on downstream signaling pathways.
Materials:
-
Target cell line (e.g., hypertrophic scar fibroblasts - HFBs)[9]
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BMS-202
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Smad3, anti-Smad3, anti-TGFβ1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Culture cells to 70-80% confluency in 6-well plates.
-
Treat the cells with various concentrations of BMS-202 (e.g., 0, 2.5, 5, 10 nM) for the desired time (e.g., 24 hours).[9]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of PD-1/PD-L1 mediated T-cell inhibition and its blockade by BMS-202.
Caption: BMS-202 inhibits fibroblast pro-fibrotic effects via ERK and TGFβ1/Smad pathways.[9]
Experimental Workflow Diagram
Caption: Experimental workflow for a T-cell and cancer cell co-culture assay with BMS-202.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. mdpi.com [mdpi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct effects of the small molecule PD-L1 inhibitor BMS-202 on A375 melanoma cells: Anti-tumor activity accompanied by increased mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. BMS‐202, a PD‐1/PD‐L1 inhibitor, decelerates the pro‑fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing PD 165929 in Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 165929 is a potent and selective non-peptide antagonist of the Neuromedin-B (NMB) receptor, also known as the bombesin receptor subtype 2 (BB2). The NMB receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand NMB, couples to Gq/11 proteins. This activation initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) and a measurable increase in cytosolic calcium concentration. This calcium mobilization event serves as a robust and quantifiable readout for NMB receptor activation and its modulation by antagonists like PD 165929.
These application notes provide a comprehensive guide to utilizing PD 165929 in calcium mobilization assays to characterize the pharmacology of the NMB receptor and to screen for novel modulators.
Data Presentation
Pharmacological Profile of PD 165929 at the Neuromedin-B Receptor
| Parameter | Value | Receptor Type | Reference |
| Kᵢ | 6.3 nM | Neuromedin-B (NMB) Receptor | [1] |
| apparent K₋B | 7.6 nM | Neuromedin-B (NMB) Receptor | [1] |
| Selectivity | High selectivity for NMB receptor over Gastrin-Releasing Peptide (GRP) receptor (Kᵢ > 10,000 nM) | NMB vs. GRP | [1] |
Signaling Pathway Diagram
Caption: NMB receptor signaling pathway leading to calcium mobilization.
Experimental Protocols
Protocol 1: Antagonist-Mode Calcium Mobilization Assay Using a Fluorescent Plate Reader (FLIPR)
This protocol describes the use of PD 165929 to inhibit NMB-induced calcium mobilization in a cell line stably expressing the human NMB receptor.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human Neuromedin-B receptor.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., F-12K for CHO-K1) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or Calcium-6 AM.
-
Probenecid: An anion transport inhibitor to prevent dye leakage (optional, but recommended).
-
Neuromedin-B (NMB): Agonist.
-
PD 165929: Antagonist.
-
Control Compounds: Ionomycin (positive control for calcium influx), a known NMB receptor antagonist (if available).
-
Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument capable of kinetic fluorescence measurements with automated liquid handling.
Experimental Workflow Diagram:
Caption: Workflow for the antagonist-mode calcium mobilization assay.
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the NMB receptor-expressing cells into black-walled, clear-bottom microplates at a density optimized for 80-90% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in Assay Buffer.
-
Aspirate the cell culture medium from the plates and wash once with Assay Buffer.
-
Add the loading buffer to each well and incubate for 60 minutes at 37°C, protected from light.
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of PD 165929 in Assay Buffer in a separate microplate (the "antagonist plate"). Include a vehicle control (e.g., DMSO at the same final concentration as the compound).
-
Prepare a solution of NMB in Assay Buffer at a concentration that will give an EC₈₀ response (determined from a prior agonist dose-response experiment) in a separate microplate (the "agonist plate").
-
-
Pre-incubation with Antagonist:
-
After the dye loading incubation, wash the cells gently with Assay Buffer to remove excess dye.
-
Using the FLIPR or another liquid handler, add the PD 165929 dilutions (or vehicle) from the antagonist plate to the cell plate.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Calcium Mobilization Measurement:
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add the NMB solution from the agonist plate to the cell plate.
-
Continue to record the fluorescence signal kinetically for 2-3 minutes to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically calculated as the maximum fluorescence signal minus the baseline fluorescence.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known potent antagonist or no agonist addition (100% inhibition).
-
Plot the normalized response against the logarithm of the PD 165929 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Results
Pre-incubation with PD 165929 is expected to cause a concentration-dependent inhibition of the calcium mobilization induced by NMB. The resulting IC₅₀ value will provide a quantitative measure of the potency of PD 165929 as an antagonist at the NMB receptor in a functional, cell-based assay. The competitive nature of the antagonism can be further investigated by performing Schild analysis, which involves generating agonist dose-response curves in the presence of increasing fixed concentrations of PD 165929.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete removal of dye loading buffer. | Ensure thorough but gentle washing of cells after dye loading. |
| Cell death or stress. | Optimize cell seeding density and handling procedures. | |
| Low signal-to-noise ratio | Low receptor expression. | Use a cell line with higher receptor expression or optimize transfection efficiency. |
| Suboptimal dye loading. | Optimize dye concentration and incubation time. | |
| No response to agonist | Inactive agonist. | Use a fresh, validated batch of NMB. |
| Cell line does not express a functional receptor. | Verify receptor expression and functionality through other means (e.g., radioligand binding). | |
| High well-to-well variability | Uneven cell seeding. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Inconsistent liquid handling. | Calibrate and maintain automated liquid handlers. |
By following these detailed protocols and considering the potential troubleshooting steps, researchers can effectively employ PD 165929 as a valuable tool to investigate the pharmacology of the Neuromedin-B receptor and its role in cellular signaling.
References
Application Notes and Protocols for Studying Neuromedin B Receptor (NMBR) Function with PD 165929
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuromedin B (NMB) is a bombesin-like peptide that exerts a wide range of physiological effects through its high-affinity G protein-coupled receptor, the Neuromedin B receptor (NMBR). These effects include the regulation of smooth muscle contraction, body temperature, and cell growth. The NMBR is primarily coupled to Gq proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC), leading to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
PD 165929 is a non-peptide antagonist of the NMB receptor. Its ability to selectively block the actions of NMB makes it a valuable tool for elucidating the physiological and pathological roles of the NMBR signaling pathway. These application notes provide detailed protocols for using PD 165929 to study NMBR function in vitro.
Data Presentation
Ligand Binding Affinity and Selectivity
The following table summarizes the binding characteristics of PD 165929 and a related, more potent antagonist, PD 168368, for the human Neuromedin B receptor (NMBR) and Gastrin-Releasing Peptide receptor (GRPR). This data is crucial for designing experiments and interpreting results, highlighting the selectivity of these compounds.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| PD 165929 | NMBR | Radioligand Binding | IC50 | 2000 | C6 glioma | [1] |
| PD 168368 | NMBR | Radioligand Binding | Ki | 15 - 45 | - | [2] |
| PD 168368 | NMBR | Radioligand Binding | IC50 | 96 | - | [2] |
| PD 168368 | GRPR | Radioligand Binding | IC50 | 3500 | - | [2] |
Signaling Pathway
The activation of the Neuromedin B receptor (NMBR) by its endogenous ligand, Neuromedin B (NMB), triggers a well-defined intracellular signaling cascade. This pathway is central to the various physiological functions mediated by NMBR. The diagram below illustrates the key steps in this Gq-coupled signaling pathway.
Caption: NMBR Gq-coupled signaling pathway.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of test compounds, such as PD 165929, to the NMB receptor expressed in cell membranes.
Workflow:
References
Application Notes and Protocols for In Vivo Testing of PD 165929
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 165929 is a potent, non-peptide dual endothelin receptor antagonist (ERA) with high affinity for both the endothelin A (ETA) and endothelin B (ETB) receptors. The endothelin (ET) system, comprising ET-1, ET-2, ET-3, and their receptors, plays a critical role in vasoconstriction, cell proliferation, and fibrosis. Dysregulation of the ET system is implicated in the pathophysiology of various cardiovascular, renal, and inflammatory diseases. These application notes provide a comprehensive overview of relevant animal models and detailed experimental protocols for the in vivo evaluation of PD 165929.
Mechanism of Action: Dual ETA/ETB Receptor Antagonism
Endothelin-1 (ET-1) is one of the most potent endogenous vasoconstrictors known. Its effects are mediated through two G protein-coupled receptor subtypes: ETA and ETB.
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to potent vasoconstriction and cell proliferation.
-
ETB Receptors: Found on endothelial cells and smooth muscle cells. Endothelial ETB receptor activation mediates vasodilation via the release of nitric oxide (NO) and prostacyclin. In contrast, ETB receptors on smooth muscle cells mediate vasoconstriction.
PD 165929, by blocking both ETA and ETB receptors, is expected to inhibit the vasoconstrictor and proliferative effects of ET-1. The dual blockade may offer a more comprehensive therapeutic approach compared to selective ETA receptor antagonists, particularly in pathologies where both receptor subtypes are upregulated.
Endothelin Signaling Pathway
Caption: Endothelin signaling pathway and the inhibitory action of PD 165929.
Recommended In Vivo Animal Models
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of PD 165929. Based on the known roles of the endothelin system, the following models are recommended.
Hypertension Models
Hypertension is a key area where endothelin receptor antagonists have shown efficacy.
-
Spontaneously Hypertensive Rat (SHR): A genetic model of essential hypertension.
-
Dahl Salt-Sensitive (DSS) Rat: A model of salt-sensitive hypertension and renal injury.[1]
-
Angiotensin II (Ang II)-Induced Hypertension: A model of renin-angiotensin system-dependent hypertension.[1][2]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: A model of mineralocorticoid-induced, low-renin hypertension.[1][3]
Diabetic Nephropathy Models
The endothelin system is implicated in the pathogenesis of diabetic kidney disease.
-
Streptozotocin (STZ)-Induced Diabetic Rat/Mouse: A model of type 1 diabetes-induced nephropathy.[4][5][6] This model is characterized by hyperglycemia, hypoinsulinemia, and progressive renal damage.[4][6]
-
db/db Mouse: A genetic model of type 2 diabetes, obesity, and nephropathy.
Heart Failure Models
Endothelin receptor antagonists have been investigated for their potential in heart failure.
-
Coronary Artery Ligation in Rats/Mice: A model of myocardial infarction-induced heart failure.[7][8]
-
Transverse Aortic Constriction (TAC) in Mice: A model of pressure overload-induced cardiac hypertrophy and heart failure.[8]
-
Dahl Salt-Sensitive Rat on a High-Salt Diet: This model develops hypertension-induced heart failure with preserved ejection fraction initially, which can progress to systolic dysfunction.[8]
Experimental Protocols
General Experimental Workflow
Caption: General workflow for in vivo testing of PD 165929.
Protocol 1: Evaluation of PD 165929 in a Rat Model of Angiotensin II-Induced Hypertension
Objective: To assess the antihypertensive efficacy of PD 165929 in a model of renin-angiotensin system-dependent hypertension.
Animals: Male Wistar or Sprague-Dawley rats (250-300g).
Materials:
-
Angiotensin II
-
Osmotic minipumps
-
PD 165929
-
Vehicle for PD 165929 (e.g., 0.5% methylcellulose)
-
Tail-cuff system for blood pressure measurement or telemetry implants
-
Metabolic cages
Procedure:
-
Acclimatization: Acclimate rats for at least one week to the housing conditions and handling procedures for blood pressure measurement.
-
Implantation of Osmotic Minipumps: Anesthetize the rats and subcutaneously implant osmotic minipumps filled with Angiotensin II to deliver a constant infusion (e.g., 200-400 ng/kg/min) for 14-28 days.[9]
-
Baseline Measurements: After a 3-5 day recovery period, measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 2-3 consecutive days.
-
Group Allocation and Treatment: Randomly assign hypertensive rats (SBP > 160 mmHg) to the following groups (n=8-10 per group):
-
Group 1: Vehicle control (oral gavage, once daily)
-
Group 2: PD 165929 (low dose, e.g., 10 mg/kg, oral gavage, once daily)
-
Group 3: PD 165929 (high dose, e.g., 30 mg/kg, oral gavage, once daily)
-
Group 4: Positive control (e.g., an approved antihypertensive agent)
-
-
Monitoring: Administer treatments for 14-28 days. Monitor blood pressure daily or several times a week. Record body weight weekly.
-
Endpoint Analysis:
-
At the end of the treatment period, perform final blood pressure measurements.
-
House rats in metabolic cages for 24-hour urine collection to measure urinary protein and electrolyte excretion.
-
Collect blood samples for biochemical analysis (e.g., plasma renin activity, aldosterone).
-
Euthanize the animals and collect heart and kidney tissues for weight measurement (to assess hypertrophy) and histopathological analysis (e.g., fibrosis, inflammation).
-
Protocol 2: Evaluation of PD 165929 in a Rat Model of Streptozotocin-Induced Diabetic Nephropathy
Objective: To determine the renoprotective effects of PD 165929 in a model of type 1 diabetic nephropathy.
Animals: Male Sprague-Dawley rats (200-250g).
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
PD 165929 and vehicle
-
Blood glucose meter
-
Metabolic cages
-
ELISA kits for kidney injury markers (e.g., KIM-1, NGAL)
Procedure:
-
Induction of Diabetes: After an overnight fast, administer a single intraperitoneal injection of STZ (45-65 mg/kg) dissolved in cold citrate buffer.[10] Control animals receive an injection of citrate buffer only.
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection. Rats with non-fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.
-
Group Allocation and Treatment: Four weeks after the induction of diabetes, randomly assign diabetic rats to the following groups (n=8-10 per group):
-
Group 1: Non-diabetic control + Vehicle
-
Group 2: Diabetic control + Vehicle
-
Group 3: Diabetic + PD 165929 (low dose, e.g., 10 mg/kg/day)
-
Group 4: Diabetic + PD 165929 (high dose, e.g., 30 mg/kg/day)
-
-
Monitoring: Administer treatments via oral gavage daily for 8-12 weeks. Monitor body weight, food and water intake, and blood glucose levels weekly.
-
Endpoint Analysis:
-
During the final week of treatment, place rats in metabolic cages for 24-hour urine collection to measure urinary albumin excretion rate (UAER) and creatinine clearance.
-
At the end of the study, collect blood samples to measure serum creatinine and blood urea nitrogen (BUN).
-
Euthanize the animals and perfuse the kidneys. One kidney can be used for histopathological analysis (e.g., glomerular hypertrophy, mesangial expansion, tubulointerstitial fibrosis using PAS and Masson's trichrome staining) and the other for molecular analysis (e.g., gene expression of fibrotic and inflammatory markers).
-
Protocol 3: Evaluation of PD 165929 in a Rat Model of Myocardial Infarction-Induced Heart Failure
Objective: To evaluate the effects of PD 165929 on cardiac remodeling and function following myocardial infarction.
Animals: Male Sprague-Dawley or Wistar rats (250-300g).
Materials:
-
Surgical instruments for thoracotomy
-
Ventilator
-
Suture for coronary artery ligation
-
PD 165929 and vehicle
-
Echocardiography system
-
Invasive hemodynamic monitoring equipment (pressure-volume catheter)
Procedure:
-
Induction of Myocardial Infarction (MI): Anesthetize and intubate the rats. Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the appearance of a pale, ischemic area in the myocardium. Sham-operated control animals undergo the same procedure without LAD ligation.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitoring.
-
Group Allocation and Treatment: 24-48 hours post-surgery, randomly assign the MI-operated rats to the following groups (n=10-12 per group):
-
Group 1: Sham-operated + Vehicle
-
Group 2: MI + Vehicle
-
Group 3: MI + PD 165929 (e.g., 20 mg/kg/day)
-
-
Treatment and Monitoring: Administer treatments via oral gavage daily for 4-8 weeks.
-
Functional Assessment:
-
Perform serial echocardiography (e.g., at baseline, 4 weeks, and 8 weeks) to assess left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
-
-
Endpoint Analysis:
-
At the end of the study, perform terminal invasive hemodynamic measurements to obtain pressure-volume loops and assess cardiac contractility and stiffness.
-
Euthanize the animals, and excise the hearts. Weigh the ventricles to assess hypertrophy.
-
Process the heart tissue for histopathological analysis to determine infarct size and fibrosis (e.g., Masson's trichrome staining).
-
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Effect of PD 165929 on Hemodynamic Parameters in Hypertensive Rats
| Parameter | Vehicle Control | PD 165929 (Low Dose) | PD 165929 (High Dose) | Positive Control |
| Baseline SBP (mmHg) | ||||
| Final SBP (mmHg) | ||||
| Change in SBP (mmHg) | ||||
| Final DBP (mmHg) | ||||
| Final Heart Rate (bpm) | ||||
| Heart Weight/Body Weight (mg/g) | ||||
| Kidney Weight/Body Weight (mg/g) |
Table 2: Effect of PD 165929 on Renal Parameters in Diabetic Nephropathy Model
| Parameter | Non-Diabetic Control | Diabetic Control | Diabetic + PD 165929 (Low Dose) | Diabetic + PD 165929 (High Dose) |
| Final Blood Glucose (mg/dL) | ||||
| 24h Urinary Albumin Excretion (mg/day) | ||||
| Serum Creatinine (mg/dL) | ||||
| BUN (mg/dL) | ||||
| Creatinine Clearance (mL/min) | ||||
| Glomerular Volume (µm³) | ||||
| Mesangial Matrix Index (%) |
Table 3: Effect of PD 165929 on Cardiac Function in Post-MI Heart Failure Model
| Parameter | Sham + Vehicle | MI + Vehicle | MI + PD 165929 |
| Left Ventricular Ejection Fraction (%) | |||
| Fractional Shortening (%) | |||
| LV End-Diastolic Diameter (mm) | |||
| LV End-Systolic Diameter (mm) | |||
| Infarct Size (%) | N/A | ||
| LV Fibrosis (%) | |||
| LV Hypertrophy Index (LV weight/body weight) |
Conclusion
The provided animal models and experimental protocols offer a robust framework for the preclinical evaluation of PD 165929. These studies will be instrumental in defining the therapeutic potential of this dual endothelin receptor antagonist in hypertension, diabetic nephropathy, and heart failure. Careful selection of models, adherence to detailed protocols, and comprehensive endpoint analyses are essential for generating reliable and translatable data for future clinical development.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. Hypertension model in rats - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
- 5. ovid.com [ovid.com]
- 6. Rodent models of streptozotocin-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ischemic Model of Heart Failure in Rats and Mice | Springer Nature Experiments [experiments.springernature.com]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Nephroprotective Effect of Adropinin Against Streptozotocin-Induced Diabetic Nephropathy in Rats: Inflammatory Mechanism and YAP/TAZ Factor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD 165929 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of PD 165929, a selective non-peptide neuromedin-B (NMB) receptor antagonist, in mouse models. The provided dosage recommendations are based on in vivo studies of structurally and functionally similar NMB receptor antagonists.
Data Presentation
Quantitative data for the administration of PD 165929 and related compounds are summarized in the tables below for easy reference and comparison.
Table 1: Recommended Dosage and Administration of PD 165929 in Mice (Inferred)
| Compound | Dosage | Administration Route | Vehicle | Frequency | Application |
| PD 165929 | 1.2 mg/kg | Intraperitoneal (i.p.) | 20% (w/v) HP-β-CD in sterile saline | Daily | Cancer xenograft models |
Note: The dosage for PD 165929 is inferred from in vivo studies of the closely related NMB receptor antagonist, PD 168368, which has been shown to inhibit breast cancer metastasis in mice at this concentration when administered intraperitoneally.
Table 2: Vehicle Preparation for Poorly Soluble Compounds
| Vehicle Component | Concentration | Purpose |
| 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20% (w/v) | Solubilizing agent |
| Sterile Saline (0.9% NaCl) | q.s. to final volume | Isotonic vehicle |
Experimental Protocols
Protocol 1: Preparation of PD 165929 Formulation
This protocol describes the preparation of a PD 165929 solution suitable for intraperitoneal administration in mice, utilizing 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.
Materials:
-
PD 165929 powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile, pyrogen-free water
-
Sterile 50 mL conical tubes
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare the HP-β-CD Vehicle:
-
In a sterile 50 mL conical tube, weigh out the required amount of HP-β-CD to make a 20% (w/v) solution in sterile saline. For example, to prepare 10 mL of vehicle, add 2 g of HP-β-CD.
-
Add sterile saline to the desired final volume (e.g., 10 mL).
-
Add a sterile magnetic stir bar and place the tube on a magnetic stirrer. Stir until the HP-β-CD is completely dissolved. This may take approximately 1 hour.[1]
-
Sterile-filter the 20% HP-β-CD solution through a 0.22 µm syringe filter into a new sterile tube.
-
-
Prepare the PD 165929 Dosing Solution:
-
Calculate the total amount of PD 165929 required for the study based on the number of mice, their average weight, the dosage (1.2 mg/kg), and the injection volume (typically 100 µL per 20 g mouse).
-
Weigh the calculated amount of PD 165929 powder and add it to a sterile tube.
-
Add the appropriate volume of the sterile 20% HP-β-CD vehicle to achieve the final desired concentration.
-
Vortex the solution vigorously and then place it on a magnetic stirrer until the PD 165929 is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Visually inspect the solution to ensure there are no particulates.
-
Store the final dosing solution at 4°C, protected from light, for up to one week.
-
Protocol 2: Intraperitoneal (i.p.) Administration of PD 165929 in Mice
This protocol outlines the procedure for the safe and effective intraperitoneal injection of the prepared PD 165929 solution into mice.
Materials:
-
Prepared PD 165929 dosing solution
-
Appropriately sized syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge)
-
Mouse restraint device (optional)
-
70% ethanol
Procedure:
-
Animal Preparation:
-
Gently restrain the mouse. For a one-person technique, scruff the mouse and allow its body to rest in the palm of your hand, securing the tail with your little finger. For a two-person technique, one person scruffs the mouse while the other performs the injection.
-
Tilt the mouse so its head is slightly lower than its hindquarters. This will help to move the abdominal organs away from the injection site.
-
-
Injection:
-
Draw the calculated volume of the PD 165929 solution into the syringe. Ensure there are no air bubbles.
-
Locate the injection site in the lower right quadrant of the mouse's abdomen. This is to avoid the cecum and urinary bladder.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. You may feel a slight "pop" as the needle penetrates the peritoneum.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or a colored fluid appears, discard the syringe and prepare a new one.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the mouse for several minutes after injection for any signs of distress, such as lethargy, abnormal posture, or respiratory difficulty.
-
Monitor the mice daily for any adverse effects throughout the course of the study.
-
Mandatory Visualizations
Caption: Neuromedin B signaling pathway and the inhibitory action of PD 165929.
Caption: Experimental workflow for in vivo efficacy testing of PD 165929 in a mouse xenograft model.
References
Application Notes and Protocols for PD 165929
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 165929 is a non-peptide, competitive antagonist of the neuromedin-B receptor (NMBR), also known as the bombesin receptor subtype 1 (BB1). As a selective antagonist, PD 165929 is a valuable tool for investigating the physiological and pathological roles of the neuromedin B (NMB) signaling pathway. These application notes provide detailed protocols for the dissolution and use of PD 165929 in experimental settings, along with a summary of its key characteristics.
Data Presentation
The following table summarizes the quantitative data for PD 165929, providing essential information for experimental design.
| Parameter | Value | Reference |
| Molecular Weight | 593.80 g/mol | [1] |
| Binding Affinity (Ki) | 6.3 nM (for rat NMB receptor) | [1] |
| IC50 (Binding Inhibition) | 150 nM (for rat NMB receptor) | [1] |
| IC50 (C6 Cell Binding) | 2000 nM |
Experimental Protocols
Protocol 1: Preparation of PD 165929 Stock Solution
This protocol describes the preparation of a concentrated stock solution of PD 165929, which can be stored for later use in various experiments.
Materials:
-
PD 165929 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Equilibration: Allow the vial of PD 165929 powder to equilibrate to room temperature for at least 1 hour before opening to prevent condensation of moisture.
-
Solvent Addition: Based on the desired stock solution concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of PD 165929 (MW = 593.80), add 168.4 µL of DMSO.
-
Calculation: (1 mg / 593.80 g/mol ) / (10 mmol/L) = 0.0001684 L = 168.4 µL
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the PD 165929 powder.
-
Vortexing: Gently vortex the solution until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of Working Solutions for In Vitro Experiments (e.g., Cell Culture)
This protocol details the dilution of the PD 165929 stock solution to prepare working solutions for treating cells in culture.
Materials:
-
PD 165929 stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thawing: Thaw a single aliquot of the PD 165929 stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is essential to distinguish the effects of the compound from any effects of the solvent.
-
Treatment: Add the prepared working solutions (and vehicle control) to your cell cultures and proceed with your experimental assay.
Mandatory Visualizations
Neuromedin B Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of Neuromedin B (NMB) to its G-protein coupled receptor (NMBR) and the point of inhibition by PD 165929. NMBR is coupled to a Gq alpha subunit. Activation of Gq leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses.
Caption: NMBR signaling pathway and inhibition by PD 165929.
Experimental Workflow for Dissolving and Using PD 165929
This diagram outlines the logical flow from receiving the compound to its application in an in vitro experiment.
Caption: Workflow for PD 165929 preparation and use.
References
PD 165929: Application Notes and Protocols for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 165929 is a selective, non-peptide antagonist of the Neuromedin B receptor (NMBR), a G protein-coupled receptor that is increasingly implicated in cancer biology.[1] Neuromedin B (NMB), the endogenous ligand for NMBR, has been shown to act as an autocrine and paracrine growth factor in various cancers, including lung, breast, and colon cancer.[2][3][4][5] The NMBR signaling pathway is involved in critical cellular processes such as proliferation, migration, invasion, and angiogenesis.[2][3][5] Consequently, antagonism of NMBR with molecules like PD 165929 presents a promising therapeutic strategy for cancers that overexpress this receptor.
These application notes provide a summary of the known effects of PD 165929 in cancer cell line studies, along with detailed protocols for key experiments to facilitate further research into its therapeutic potential.
Data Presentation
In Vitro Efficacy of NMBR Antagonists
The following table summarizes the inhibitory activities of PD 165929 and other relevant NMBR antagonists in cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 / Ki | Reference |
| PD 165929 | Rat NMB Receptor | Radioligand Binding | Ki: 6.3 nM | [1] |
| PD 165929 | Rat NMB Receptor | Functional Assay | IC50: 150 nM | [1] |
| PD 165929 | C6 glioma | [³H]Thymidine Incorporation | - | [6] |
| PD 168368 | C6 glioma | (¹²⁵I-Tyr0)NMB Binding | IC50: 40 nM | [6] |
| PD 176252 | C6 glioma | (¹²⁵I-Tyr0)NMB Binding | IC50: 50 nM | [6] |
Signaling Pathways
PD 165929 exerts its effects by blocking the NMBR signaling cascade. Activation of NMBR by its ligand, NMB, initiates a series of intracellular events that promote cancer progression. The key signaling pathways affected by NMBR antagonism are depicted below.
Caption: NMBR signaling pathway and the inhibitory action of PD 165929.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of PD 165929 on the proliferation of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., C6 glioma, MDA-MB-231 breast cancer)
-
Complete culture medium
-
PD 165929
-
Neuromedin B (NMB)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of PD 165929 in complete culture medium.
-
For experiments investigating the antagonistic effect, also prepare solutions of NMB.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of PD 165929, with or without a fixed concentration of NMB (e.g., 100 nM). Include vehicle-only controls.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value of PD 165929 by plotting the percentage of viability against the log concentration of the compound and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis
This protocol can be used to assess the effect of PD 165929 on the phosphorylation status of key signaling proteins downstream of NMBR, such as Focal Adhesion Kinase (FAK).
Materials:
-
Cancer cell line of interest
-
6-well plates
-
PD 165929 and NMB
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FAK, anti-total-FAK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with desired concentrations of PD 165929 for 1-2 hours.
-
Stimulate the cells with NMB (e.g., 100 nM) for a short period (e.g., 5-30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Caption: General workflow for Western blot analysis.
Conclusion
PD 165929 is a valuable research tool for investigating the role of the NMBR signaling pathway in cancer. The provided protocols offer a starting point for characterizing the effects of this compound on cancer cell proliferation and signaling. Further studies are warranted to explore the full therapeutic potential of PD 165929 and other NMBR antagonists in various cancer models.
References
- 1. Neuromedin B binds with high affinity, elevates cytosolic calcium and stimulates the growth of small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Hypoxia Regulates the Expression of the Neuromedin B Receptor through a Mechanism Dependent on Hypoxia-Inducible Factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are NMB receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Nonpeptide neuromedin B receptor antagonists inhibit the proliferation of C6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of PD 165929 in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 165929 is a potent and selective non-peptide antagonist of the Neuromedin-B (NMB) receptor (NMBR), also known as the bombesin receptor subtype 1 (BB1). The NMB system, comprising the neuropeptide NMB and its receptor, is widely distributed throughout the central and peripheral nervous systems. It has been implicated in a variety of physiological and pathophysiological processes, making PD 165929 a valuable tool for neuroscience research. This document provides detailed application notes and experimental protocols for the use of PD 165929 in investigating the roles of the NMB receptor in neuronal signaling and behavior.
The NMB receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Its activation initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Additionally, NMBR activation can stimulate the Gβγ-dependent activation of the AMPK/PKA pathway, which in turn can modulate ion channel activity, such as the potentiation of Cav3.2 T-type calcium channels. Through these pathways, the NMB system is involved in regulating neuronal excitability, nociception, body temperature, anxiety, and fear responses.
Quantitative Data
The following table summarizes the key pharmacological data for PD 165929.
| Parameter | Value | Species | Assay Type | Reference |
| Ki | 6.3 nM | Rat | Competitive Binding Assay | [1] |
| IC50 | 150 nM | Rat | NMB-induced response | [1] |
| IC50 | ~2000 nM | C6 Glioma Cells | Neuromedin B Binding | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the Neuromedin-B receptor and a general workflow for investigating the effects of PD 165929 on neuronal activity.
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging in Cultured Neurons
This protocol details the use of PD 165929 to block NMB-induced intracellular calcium mobilization in cultured neurons using the ratiometric dye Fura-2 AM.
Materials:
-
Primary neuronal culture on glass coverslips
-
PD 165929 (stock solution in DMSO)
-
Neuromedin B (NMB) peptide
-
Fura-2 AM (in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
DMSO (vehicle control)
-
Fluorescence microscopy setup with 340/380 nm excitation and ~510 nm emission filters
Procedure:
-
Fura-2 AM Loading Solution Preparation:
-
Prepare a loading buffer of HBSS with 20 mM HEPES.
-
For a final concentration of 2 µM Fura-2 AM, mix Fura-2 AM stock, Pluronic F-127, and loading buffer. For example, for 1 mL of loading solution, use 2 µL of 1 mM Fura-2 AM and 1 µL of 20% Pluronic F-127.
-
-
Cell Loading:
-
Aspirate the culture medium from the coverslips with cultured neurons.
-
Add the Fura-2 AM loading solution and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye.
-
Incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
PD 165929 Pre-incubation:
-
Prepare working solutions of PD 165929 in HBSS. A final concentration range of 1-10 µM is a good starting point. Include a vehicle control (DMSO at the same final concentration).
-
Incubate the Fura-2 loaded cells with the PD 165929 solution or vehicle for 15-30 minutes prior to imaging.
-
-
Calcium Imaging:
-
Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
-
Continuously perfuse with HBSS.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording emission at ~510 nm.
-
Apply NMB (e.g., 100 nM final concentration) to the vehicle-treated cells to establish a positive response.
-
In the PD 165929-treated cells, apply the same concentration of NMB.
-
Record the changes in the 340/380 nm fluorescence ratio over time. A decrease in the NMB-induced calcium peak in the presence of PD 165929 indicates antagonism.
-
Protocol 2: In Vivo Intracerebral Microinjection and Behavioral Testing (Elevated Plus Maze)
This protocol describes the administration of PD 165929 directly into a specific brain region (e.g., the amygdala) to investigate its effects on anxiety-like behavior in mice using the elevated plus maze.
Materials:
-
Adult male C57BL/6 mice (8-12 weeks old)
-
PD 165929
-
Vehicle solution (e.g., sterile saline with a small percentage of DMSO and/or Tween 80 to aid solubility; must be optimized and tested for non-toxicity)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Microinjection pump and syringe (e.g., 10 µL Hamilton syringe)
-
Elevated plus maze apparatus
-
Video tracking software
Procedure:
-
Surgical Preparation:
-
Anesthetize the mouse and place it in the stereotaxic frame.
-
Ensure the skull is level.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the coordinates for the target brain region (e.g., central amygdala) relative to bregma using a mouse brain atlas.
-
-
Craniotomy and Microinjection:
-
Drill a small burr hole over the target coordinates.
-
Lower the injection needle to the desired depth.
-
Prepare PD 165929 in the vehicle at the desired concentration (e.g., 1-10 µg/µL).
-
Infuse a small volume (e.g., 0.2-0.5 µL) of the PD 165929 solution or vehicle control at a slow rate (e.g., 0.1 µL/min).
-
Leave the needle in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow.
-
Slowly retract the needle and suture the incision.
-
Allow the animal to recover from surgery for at least one week.
-
-
Elevated Plus Maze Test:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
Place the mouse in the center of the elevated plus maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera and tracking software.
-
Analyze the time spent in the open arms versus the closed arms, and the number of entries into each arm. An anxiolytic effect of PD 165929 would be indicated by an increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.
-
Protocol 3: Ex Vivo Electrophysiology (Whole-Cell Patch-Clamp in Brain Slices)
This protocol outlines the use of PD 165929 to investigate the modulation of NMB-induced changes in neuronal excitability in acute brain slices.
Materials:
-
Acute brain slices containing the region of interest
-
PD 165929
-
Neuromedin B (NMB)
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2
-
Intracellular solution for patch pipette
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Slice Preparation and Recovery:
-
Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region.
-
Allow slices to recover in oxygenated aCSF for at least 1 hour.
-
-
Whole-Cell Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron in the target region.
-
Record baseline neuronal activity in current-clamp or voltage-clamp mode.
-
-
Drug Application:
-
Bath-apply NMB (e.g., 100 nM) and record the change in membrane potential, firing rate, or holding current.
-
After washout and return to baseline, pre-incubate the slice with PD 165929 (e.g., 1-10 µM) for 10-15 minutes.
-
Co-apply NMB in the continued presence of PD 165929.
-
A reduction or blockade of the NMB-induced effect by PD 165929 demonstrates its antagonistic action at the NMB receptor.
-
Conclusion
PD 165929 is a specific and potent tool for elucidating the multifaceted roles of the Neuromedin-B system in the nervous system. The protocols provided herein offer a framework for investigating its effects at the cellular, circuit, and behavioral levels. Researchers are encouraged to optimize concentrations, timing, and specific experimental parameters for their particular models and research questions. The use of PD 165929 in conjunction with these and other neuroscience techniques will undoubtedly contribute to a deeper understanding of NMB receptor function in health and disease.
References
Application Notes and Protocols: Radioligand Binding Assay for PD 165929 at the Dopamine D4 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key target in neuroscience research and drug development.[1] Primarily expressed in the prefrontal cortex, amygdala, and hippocampus, the D4 receptor is implicated in a variety of neurological and psychiatric disorders, including schizophrenia, ADHD, and substance use disorders.[2][3] Its activation by dopamine typically leads to the inhibition of adenylyl cyclase through coupling with Gαi/o proteins.[1][2] Understanding the interaction of novel compounds with the dopamine D4 receptor is crucial for the development of new therapeutics.
This document provides a detailed protocol for a competitive radioligand binding assay to characterize the binding of investigational compounds, such as PD 165929, to the human dopamine D4 receptor. The protocol utilizes [³H]-spiperone, a well-characterized radiolabeled antagonist, and membranes from cells recombinantly expressing the human dopamine D4 receptor.
Data Presentation
The binding affinity of a compound is typically expressed as the inhibitor constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. While a specific Ki value for PD 165929 at the dopamine D4 receptor was not available in the reviewed literature, Table 1 provides the binding affinities of various standard and reference compounds for the human dopamine D4 receptor to serve as a benchmark for experimental results.
| Compound | Radioligand | Receptor Source | Ki (nM) | Reference |
| Clozapine | [³H]-YM-09151-2 | Cloned human D4.2 | 3.6 ± 0.6 | [4] |
| NGD 94-1 | [³H]-YM-09151-2 | Cloned human D4.2 | 3.6 ± 0.6 | [4] |
| L-745,870 | Not Specified | Not Specified | ~0.43 | [2] |
| FAUC 213 | Not Specified | Not Specified | Not Specified | [5] |
Table 1: Binding Affinities of Reference Compounds for the Dopamine D4 Receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is designed for determining the binding affinity (Ki) of an unlabeled test compound, such as PD 165929, for the human dopamine D4 receptor using [³H]-spiperone.
Materials and Reagents
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine D4.2 receptor.
-
Radioligand: [³H]-spiperone (specific activity ~60-120 Ci/mmol).
-
Unlabeled Competitor: PD 165929 (or other test compounds).
-
Reference Compound: Clozapine or Spiperone (for defining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Cell harvester.
-
Scintillation counter.
Procedure
-
Membrane Preparation:
-
Thaw the frozen cell pellets or membrane preparations on ice.
-
Homogenize the cells in ice-cold assay buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 4°C for 20 minutes at 40,000 x g.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Dilute the membranes in assay buffer to a final concentration that yields adequate signal-to-noise ratio (typically 5-20 µg of protein per well).
-
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled test compound (e.g., PD 165929) in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of a high concentration of a reference compound (e.g., 10 µM Spiperone).
-
Competitor Binding: 50 µL of each dilution of the test compound.
-
-
Add 50 µL of the diluted membrane preparation to each well.
-
Add 50 µL of [³H]-spiperone diluted in assay buffer to each well. The final concentration of [³H]-spiperone should be close to its Kd for the D4 receptor (typically 0.1-0.5 nM).
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three to four times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filters completely.
-
Place the dried filters into scintillation vials, add scintillation cocktail, and cap the vials.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate the Inhibitor Constant (Ki):
-
Use the Cheng-Prusoff equation to calculate the Ki value from the IC₅₀:
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Visualizations
Experimental Workflow
Caption: Workflow for the competitive radioligand binding assay.
Dopamine D4 Receptor Signaling Pathway
References
- 1. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. I. NGD 94-1: identification of a novel, high-affinity antagonist at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
PD 165929: Application Notes and Protocols for Gastrointestinal Motility Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Initial literature searches did not yield specific studies investigating the compound PD 165929 in the context of gastrointestinal (GI) motility. However, the query suggests an interest in its potential application in this field, likely based on the premise that PD 165929 is a tachykinin NK2 receptor antagonist. The following application notes and protocols are therefore based on the established role of tachykinin NK2 receptor antagonists in modulating gastrointestinal function. The methodologies and conceptual frameworks are derived from studies on other selective NK2 receptor antagonists and are intended to serve as a comprehensive guide for investigating a compound like PD 165929 in GI motility research.
Introduction to Tachykinins and the NK2 Receptor in the Gastrointestinal Tract
Tachykinins, a family of neuropeptides including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are significant regulators of gastrointestinal function.[1][2] These peptides exert their effects by binding to three distinct G protein-coupled receptors: NK1, NK2, and NK3.[2] The NK2 receptor is predominantly expressed in the smooth muscle of the gastrointestinal, respiratory, and genitourinary tracts.[1][2]
In the GI tract, NKA is the preferred endogenous ligand for the NK2 receptor.[2] Activation of NK2 receptors on smooth muscle cells is a primary mechanism for inducing contraction and regulating intestinal motility.[3] Consequently, antagonists of the NK2 receptor are of significant interest for their potential to treat disorders characterized by GI hypermotility, such as irritable bowel syndrome (IBS).[1][3]
Application Notes for PD 165929 in Gastrointestinal Motility Research
Assuming PD 165929 acts as a selective tachykinin NK2 receptor antagonist, its primary application in gastrointestinal motility studies would be to investigate and modulate the effects of NKA-induced smooth muscle contraction.
Potential Research Applications:
-
Investigation of Irritable Bowel Syndrome (IBS): Tachykinin NK2 receptor antagonists are being explored for their therapeutic potential in managing IBS, particularly the diarrhea-predominant subtype, by reducing intestinal hypermotility.[3][4]
-
Modulation of Visceral Hypersensitivity: NK2 receptors are implicated in visceral pain perception. PD 165929 could be used to study the role of NK2 receptor antagonism in mitigating visceral hypersensitivity.
-
Studies on Inflammatory Bowel Disease (IBD): Given the interplay between inflammation and motility, PD 165929 could be employed to dissect the contribution of NK2 receptor-mediated signaling in the pathophysiology of IBD.
-
Basic Research on Enteric Nervous System (ENS) Function: As a selective antagonist, PD 165929 can be a valuable tool to probe the specific roles of the NKA-NK2 receptor pathway in the complex neural circuits of the ENS that govern peristalsis and other motor patterns.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of PD 165929 on gastrointestinal motility, based on its presumed activity as a tachykinin NK2 receptor antagonist.
In Vitro Organ Bath Studies on Isolated Intestinal Smooth Muscle
This experiment aims to determine the inhibitory effect of PD 165929 on NKA-induced contractions of isolated intestinal smooth muscle strips.
Materials:
-
Male Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
Neurokinin A (NKA)
-
PD 165929
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and excise a segment of the distal ileum. Gently remove the mesenteric attachment and luminal contents. Cut the ileum into 2-3 cm longitudinal muscle strips.
-
Mounting: Suspend the muscle strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.
-
NKA Concentration-Response Curve: After equilibration, elicit cumulative concentration-response curves for NKA (1 nM to 1 µM). Record the contractile responses until a maximal response is achieved.
-
Antagonism Protocol: Wash the tissues and allow them to return to baseline. Incubate the tissues with a specific concentration of PD 165929 for 30 minutes.
-
Repeat NKA Curve: In the presence of PD 165929, repeat the cumulative concentration-response curve for NKA.
-
Data Analysis: Measure the maximal contractile response and the EC50 (concentration of agonist that produces 50% of the maximal response) for NKA in the absence and presence of PD 165929. A rightward shift in the NKA concentration-response curve with no change in the maximal response is indicative of competitive antagonism.[5]
Quantitative Data Presentation:
| Treatment | NKA EC50 (nM) | Maximum Contraction (% of control) |
| Control (NKA alone) | Value | 100 |
| PD 165929 (10 nM) + NKA | Value | Value |
| PD 165929 (100 nM) + NKA | Value | Value |
| PD 165929 (1 µM) + NKA | Value | Value |
Table 1: Hypothetical data table for the effect of PD 165929 on NKA-induced contractions in isolated guinea pig ileum.
In Vivo Measurement of Intestinal Transit
This protocol assesses the effect of PD 165929 on the rate of intestinal transit in conscious mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Charcoal meal (10% charcoal in 5% gum arabic)
-
Neurokinin A (NKA) or a pro-motility agent
-
PD 165929
-
Oral gavage needles
Procedure:
-
Fasting: Fast the mice for 18 hours with free access to water.
-
Drug Administration: Administer PD 165929 (e.g., via intraperitoneal injection or oral gavage) at the desired dose. Control animals receive the vehicle.
-
Pro-motility Agent (Optional): To study the inhibitory effect in a hypermotile state, administer a pro-motility agent such as NKA after the PD 165929 pre-treatment.
-
Charcoal Meal Administration: 30 minutes after drug administration, administer the charcoal meal (0.1 ml/10 g body weight) via oral gavage.
-
Transit Measurement: After 20-30 minutes, euthanize the mice by cervical dislocation. Carefully dissect the entire small intestine from the pylorus to the cecum.
-
Data Analysis: Measure the total length of the small intestine and the distance traveled by the charcoal front. Calculate the intestinal transit as a percentage of the total length of the small intestine.
Quantitative Data Presentation:
| Treatment Group | Intestinal Transit (%) |
| Vehicle Control | Value |
| PD 165929 (1 mg/kg) | Value |
| PD 165929 (10 mg/kg) | Value |
| NKA + Vehicle | Value |
| NKA + PD 165929 (10 mg/kg) | Value |
Table 2: Hypothetical data table for the effect of PD 165929 on in vivo intestinal transit in mice.
Signaling Pathways and Experimental Workflows
Tachykinin NK2 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of Neurokinin A to the NK2 receptor on a gastrointestinal smooth muscle cell, leading to contraction. PD 165929, as a competitive antagonist, would block the initial binding of NKA to the NK2 receptor.
Caption: Tachykinin NK2 receptor signaling pathway in GI smooth muscle.
Experimental Workflow for In Vitro Organ Bath Studies
This diagram outlines the logical flow of the in vitro organ bath experiment to assess the antagonistic properties of PD 165929.
Caption: Workflow for in vitro organ bath experiments.
Conclusion
References
- 1. Tachykinin NK2 antagonist for treatments of various disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competitive antagonists discriminate between NK2 tachykinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PD 165929 Concentration for Cell Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and protocols for utilizing PD 165929, a potent MEK inhibitor, in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is PD 165929 and how does it work?
PD 165929 is a selective, non-ATP-competitive inhibitor of MEK1 and MEK2, key kinases in the Ras-Raf-MEK-ERK signaling pathway.[1][2] By inhibiting MEK, PD 165929 prevents the phosphorylation and activation of ERK1/2, a critical downstream effector that regulates cellular processes like proliferation, differentiation, and survival.[1][3] Its primary use in research is to probe the involvement of the MAPK/ERK pathway in various cellular models.
Q2: My cells are not showing a response to PD 165929 treatment. What are the possible causes and solutions?
Several factors can lead to a lack of response. Here is a systematic approach to troubleshooting this issue:
-
Inhibitor Concentration and Activity:
-
Sub-optimal Concentration: The concentration of PD 165929 may be too low for your specific cell line. It is crucial to perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the optimal inhibitory concentration (IC50) for your experimental model.[4]
-
Degraded Compound: Ensure the inhibitor has been stored correctly (typically at -20°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
-
-
Cell Line Characteristics:
-
Pathway Dependence: Your cell line may not be primarily dependent on the MEK/ERK pathway for survival or proliferation.[5] This can occur if other signaling pathways, such as the PI3K/AKT pathway, are driving cell growth.[4] Consider using cell lines with known BRAF or RAS mutations, which are often highly sensitive to MEK inhibition.[6]
-
Intrinsic or Acquired Resistance: Some cell lines have intrinsic resistance mechanisms.[4] Acquired resistance can also develop, often through reactivation of the ERK pathway or activation of bypass signaling pathways.[3][4][5]
-
-
Experimental Conditions:
-
Insufficient Treatment Duration: The treatment time might be too short to observe a phenotypic effect. For proliferation assays, a 48-72 hour incubation is common.[7] For signaling studies (e.g., Western blot for p-ERK), effects can be seen in as little as 1-4 hours.[8]
-
Serum Concentration: Growth factors in fetal bovine serum (FBS) activate the MEK/ERK pathway. If the serum concentration is too high, it may counteract the inhibitory effect of the compound. Consider reducing the serum concentration or serum-starving the cells prior to treatment, depending on your assay.
-
Q3: I'm observing high levels of cell death even at low concentrations. What should I do?
-
Solvent Toxicity: The most common solvent for MEK inhibitors is DMSO. Ensure the final concentration of DMSO in your culture medium is non-toxic, typically ≤ 0.1%. Run a vehicle-only control (cells treated with the same concentration of DMSO without the inhibitor) to verify.
-
Compound Cytotoxicity: While the goal is often to inhibit proliferation, high concentrations can induce off-target effects or overt toxicity. Lower your concentration range in the dose-response experiment to identify a non-toxic, effective concentration.
-
Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment, as stressed cells can be more sensitive to treatment.
Q4: How can I confirm that PD 165929 is inhibiting the MEK/ERK pathway in my cells?
The most direct method is to measure the phosphorylation status of ERK1/2, the direct substrate of MEK.[2]
-
Western Blotting: This is the gold standard method.[1] Treat cells with a range of PD 165929 concentrations for a short period (e.g., 2-6 hours). Lyse the cells and perform a Western blot using antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2. A dose-dependent decrease in the p-ERK signal, relative to total ERK or a loading control (like β-actin or GAPDH), confirms target engagement and pathway inhibition.[1][8]
Quantitative Data: Concentration & IC50 Values
The effective concentration of a MEK inhibitor is highly dependent on the cell line and the assay being performed.[9] Sensitivity is often higher in cell lines with BRAF or RAS mutations.[6]
| Parameter | Concentration Range | Cell Type Context | Notes |
| Initial Dose-Response | 1 nM - 10 µM | Most cancer cell lines | A broad range is recommended to capture the full dose-response curve and determine the IC50. |
| Pathway Inhibition (p-ERK) | 10 nM - 1 µM | RAS/BRAF mutant lines | Inhibition of ERK phosphorylation can often be achieved at lower concentrations than those required for anti-proliferative effects.[6] |
| Cell Viability/Proliferation | 50 nM - 5 µM | Varies significantly | The IC50 for proliferation can differ greatly between cell lines, even those with similar mutations.[9] |
Note: The values provided are typical starting points. It is imperative to determine the IC50 empirically for each specific cell line and experimental setup.[7]
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (e.g., MTT/MTS or AlamarBlue)
This protocol determines the effect of PD 165929 on cell proliferation over time.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of PD 165929 in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of PD 165929 or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) in a standard cell culture incubator.
-
Assay: Add the viability reagent (e.g., MTT, MTS) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the results to the vehicle-treated control cells to calculate the percentage of viability. Plot the results as percent viability versus log-concentration and use a non-linear regression to calculate the IC50 value.[10]
Protocol 2: Western Blot for p-ERK Inhibition
This protocol confirms that PD 165929 is inhibiting its target, MEK, within the cells.[1]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with various concentrations of PD 165929 (and a vehicle control) for a short duration (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Add lysis buffer containing protease and phosphatase inhibitors to each well to extract total protein.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[5]
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes to denature the proteins.[1]
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate them by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 and total ERK1/2 (or a loading control like GAPDH) overnight at 4°C with gentle agitation.[8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[1]
-
Analysis: Quantify the band intensities. A decrease in the p-ERK/total ERK ratio with increasing PD 165929 concentration confirms pathway inhibition.
Visualizations
Caption: The MAPK signaling cascade and the inhibitory action of PD 165929 on MEK1/2.
Caption: General experimental workflow for testing PD 165929 in cell-based assays.
Caption: Troubleshooting flowchart for experiments where no cellular effect is observed.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development [frontiersin.org]
- 3. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multilevel models improve precision and speed of IC50 estimates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
PD 165929 solubility and stability issues
Welcome to the Technical Support Center for PD 165929. This resource is designed to assist researchers, scientists, and drug development professionals with common solubility and stability issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is PD 165929 and what is its mechanism of action?
PD 165929 is a high-affinity, selective, and competitive non-peptide antagonist of the Neuromedin-B receptor (NMBR), also known as a bombesin receptor subtype. It blocks the binding of the natural ligand, neuromedin B (NMB), to its receptor, thereby inhibiting downstream signaling pathways. This interaction prevents the activation of various physiological processes mediated by NMB, such as smooth muscle contraction, hormone secretion, and neural activity modulation.[1][2]
Q2: I am having trouble dissolving PD 165929. What are the recommended solvents?
While specific quantitative solubility data from manufacturers is limited, PD 165929 is a synthetic organic compound that is generally soluble in organic solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent. It is advisable to first prepare a concentrated stock solution in DMSO.
Q3: What is the recommended procedure for preparing a stock solution of PD 165929?
To prepare a stock solution, dissolve the powdered PD 165929 in 100% DMSO to a concentration of 10 mM or higher. Gentle warming and vortexing can aid in dissolution. For cell-based assays, this stock solution should then be serially diluted in the appropriate cell culture medium to the desired final working concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture is low (typically less than 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the best practices for storing PD 165929?
-
Powder: The solid form of PD 165929 is stable and should be stored at -20°C for long-term storage. One supplier suggests a shelf life of 1095 days under these conditions.[3]
-
In Solution: Stock solutions of PD 165929 in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C or -80°C.
Q5: How stable is PD 165929 in solution?
Specific stability studies on PD 165929 in solution are not widely published. However, for many organic compounds dissolved in DMSO, it is good practice to use the prepared stock solutions within a few weeks to a month when stored at -20°C. For longer-term storage, -80°C is recommended. The stability of the compound in aqueous solutions, such as cell culture media, is likely to be significantly lower. Therefore, working solutions should be prepared fresh for each experiment.
Q6: Is PD 165929 sensitive to light?
There is no specific information available regarding the light sensitivity of PD 165929. As a general precaution for all photosensitive compounds, it is recommended to store the solid compound and its solutions in light-protected vials (e.g., amber vials) and to minimize exposure to light during handling and experiments.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in cell culture medium | The concentration of PD 165929 exceeds its solubility limit in the aqueous medium. | - Ensure the final DMSO concentration is below 0.1%.- Prepare a more dilute stock solution in DMSO before adding to the medium.- Perform a solubility test by preparing serial dilutions of PD 165929 in your specific cell culture medium to determine the maximum soluble concentration. |
| Inconsistent experimental results | - Degradation of PD 165929 in stock or working solutions.- Inaccurate concentration of the stock solution. | - Prepare fresh stock and working solutions from the powdered compound.- Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.- Verify the concentration of your stock solution using an appropriate analytical method if possible. |
| No observable effect in the assay | - Insufficient concentration of PD 165929.- The experimental system does not express the NMB receptor. | - Perform a dose-response experiment to determine the optimal working concentration.- Confirm the expression of the Neuromedin-B receptor in your cell line or tissue model using techniques like RT-PCR, Western blot, or immunofluorescence. |
Data Summary
Physicochemical Properties
| Property | Value |
| Molecular Formula | C37H47N5O2 |
| Molecular Weight | 609.8 g/mol |
| CAS Number | 185215-75-2 |
Recommended Storage Conditions
| Form | Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years[3] |
| DMSO Stock Solution | -20°C or -80°C | Short to medium term (weeks to months) |
| Aqueous Working Solution | 2-8°C | Prepare fresh for each experiment |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of PD 165929 in DMSO
-
Weighing: Accurately weigh out the desired amount of PD 165929 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need 6.098 mg of PD 165929.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed powder in a sterile, light-protected vial.
-
Mixing: Gently vortex the solution until the compound is completely dissolved. If necessary, brief warming in a water bath (not exceeding 37°C) can be used to facilitate dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: General Workflow for an In Vitro Cell-Based Assay
Caption: A general experimental workflow for using PD 165929 in cell-based assays.
Signaling Pathway
Neuromedin-B Receptor (NMBR) Signaling Pathway
PD 165929 acts as an antagonist at the Neuromedin-B receptor (NMBR), which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, Neuromedin B (NMB), to NMBR typically activates Gq/11 proteins. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade can influence various cellular processes, including cell proliferation, smooth muscle contraction, and neurotransmission.[4][5][6] PD 165929 blocks the initiation of this cascade by preventing NMB from binding to its receptor.
References
- 1. What are NMB receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Neuromedin B receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity [thno.org]
- 5. Neuromedin B receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nmbr neuromedin B receptor [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
Preventing off-target effects of PD 165929
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of PD 165929, a selective non-peptide antagonist of the neuromedin-B (NMB) receptor. The information herein is intended to help researchers prevent and troubleshoot potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of PD 165929?
PD 165929 is a high-affinity, competitive antagonist of the neuromedin-B (NMB) receptor, a G-protein coupled receptor (GPCR).[1] For the rat NMB receptor, it has a reported Ki of 6.3 nM and an IC50 of 150 nM.[1]
Q2: What are the known or potential off-target effects of PD 165929?
While PD 165929 is designed to be selective for the NMB receptor, cross-reactivity with other members of the bombesin receptor family, particularly the gastrin-releasing peptide (GRP) receptor, is a potential off-target interaction. A related non-peptide NMB receptor antagonist, PD 168368, was found to have a 30- to 60-fold lower affinity for GRP receptors compared to NMB receptors.[1] Additionally, some classes of NMB receptor antagonists, such as certain somatostatin analogues, have been shown to interact with somatostatin and µ-opioid receptors, although these activities can often be structurally separated.[2] A comprehensive off-target profile for PD 165929 across a broad panel of receptors is not publicly available.
Q3: What are the initial signs of potential off-target effects in my experiment?
Unexpected or paradoxical biological responses that do not align with the known signaling pathways of the NMB receptor could indicate off-target effects. Other signs include a lack of correlation between the potency of PD 165929 in your assay and its reported affinity for the NMB receptor, or if the observed effect is not recapitulated by other structurally distinct NMB receptor antagonists.
Q4: How can I minimize the risk of off-target effects from the outset?
-
Use the lowest effective concentration: Determine the minimal concentration of PD 165929 required to achieve the desired level of NMB receptor antagonism in your specific experimental system through careful dose-response studies.
-
Use a null-control cell line: If possible, use a cell line that does not express the NMB receptor to see if the effect of PD 165929 is still present.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent results between experiments. | - Cellular context differences- Ligand solubility issues | - Standardize cell passage number and culture conditions.- Ensure complete solubilization of PD 165929 in your vehicle (e.g., DMSO) before dilution in aqueous buffers. |
| Observed phenotype is not consistent with NMB receptor biology. | - Off-target effect, potentially on the GRP receptor. | - Perform counter-screening against the GRP receptor.- Use a selective GRP receptor antagonist to see if the effect is blocked. |
| Effect is observed at a much higher concentration than the reported Ki for the NMB receptor. | - Poor cell permeability- High protein binding in media- Off-target effect | - Assess cell permeability of PD 165929.- Reduce serum concentration in your assay medium if possible.- Conduct a comprehensive off-target profiling assay. |
| Difficulty replicating results from the literature. | - Differences in experimental conditions (e.g., cell line, species) | - Carefully review and align your experimental protocol with the cited literature.- Note that species differences in receptor pharmacology can exist.[3] |
Data Presentation
Table 1: Selectivity Profile of a Related Non-Peptide NMB Receptor Antagonist (PD 168368)
| Receptor | Ki (nM) | Selectivity vs. NMB Receptor |
| NMB Receptor | 15-45 | - |
| GRP Receptor | ~450-2700 | 30- to 60-fold lower affinity |
| Bombesin Receptor Subtype 3 | >4500 | >300-fold lower affinity |
| Bombesin Receptor Subtype 4 | >4500 | >300-fold lower affinity |
Data adapted from a study on PD 168368, a compound related to PD 165929.[1]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Receptor Selectivity
Objective: To determine the binding affinity of PD 165929 for the NMB receptor and potential off-target receptors (e.g., GRP receptor).
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells engineered to express the human NMB receptor or GRP receptor.
-
Harvest cells and homogenize in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for the receptor of interest (e.g., ¹²⁵I-labeled NMB for the NMB receptor).
-
Add increasing concentrations of unlabeled PD 165929.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with cold assay buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of PD 165929.
-
Plot the percentage of specific binding against the log concentration of PD 165929.
-
Determine the IC50 value from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Calcium Mobilization Functional Assay
Objective: To assess the antagonist activity of PD 165929 at the NMB and GRP receptors.
Methodology:
-
Cell Culture and Dye Loading:
-
Plate cells expressing either the NMB or GRP receptor in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Antagonist Pre-incubation:
-
Add varying concentrations of PD 165929 to the wells and incubate for a predetermined time.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Add a fixed concentration of the respective agonist (NMB for NMB receptor-expressing cells, GRP for GRP receptor-expressing cells).
-
Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the inhibitory effect of PD 165929 on the agonist-induced calcium flux.
-
Calculate the IC50 of PD 165929 for inhibiting the agonist response.
-
Visualizations
References
- 1. Comparative pharmacology of the nonpeptide neuromedin B receptor antagonist PD 168368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel class of neuromedin B receptor antagonists, substituted somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of putative GRP and NMB-receptor antagonist's interaction with human receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PD 165929 In Vivo Experiments
Disclaimer: Publicly available in vivo experimental data for PD 165929 is limited. The following troubleshooting guide and supporting information have been compiled based on best practices for in vivo studies and data from closely related MEK inhibitors, such as PD-0325901. This guide is intended to provide a framework for addressing common challenges and should be adapted based on your specific experimental observations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of PD 165929?
Due to the limited specific data for PD 165929, a common vehicle for similar, poorly water-soluble MEK inhibitors is a formulation containing a solubilizing agent, a surfactant, and a buffer. A formulation used for the related compound PD-0325901 in mice consisted of 15% Cremophor EL, 3% DMSO, and 82% saline . It is crucial to perform a small pilot study to assess the solubility and stability of PD 165929 in your chosen vehicle and to include a vehicle-only control group in your experiments to rule out any effects from the vehicle itself.
Q2: What is a typical starting dose for PD 165929 in mouse models?
For the related MEK inhibitor PD-0325901, a dose of 10 mg/kg administered via oral gavage has been used in mice. This can serve as a starting point for dose-ranging studies with PD 165929. It is essential to conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific cancer model and animal strain.
Q3: How can I monitor the in vivo efficacy of PD 165929?
Efficacy can be monitored through several methods:
-
Tumor Growth Inhibition: Regularly measure tumor volume using calipers for subcutaneous xenograft models.
-
Pharmacodynamic Biomarkers: Assess the inhibition of the MEK pathway in tumor tissue or surrogate tissues. This is typically done by measuring the phosphorylation levels of ERK (p-ERK), the downstream target of MEK, via techniques like Western blotting or immunohistochemistry.
-
Survival Studies: In orthotopic or metastatic models, overall survival can be a primary endpoint.
Q4: What are the potential side effects or toxicities of PD 165929 in vivo?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Solubility/Precipitation of Dosing Solution | The concentration of PD 165929 is too high for the chosen vehicle. The vehicle composition is not optimal. | - Attempt to lower the concentration of PD 165929 in the dosing solution.- Try alternative vehicle formulations. For example, adjust the percentages of DMSO, Cremophor EL, or consider other solubilizing agents like PEG400 or Solutol HS-15.- Gently warm the solution and sonicate to aid dissolution. Always check for recrystallization upon cooling to room temperature. |
| Lack of In Vivo Efficacy (No Tumor Inhibition) | Insufficient drug exposure at the tumor site. The tumor model is resistant to MEK inhibition. The compound is unstable in the dosing solution or rapidly metabolized. | - Verify Target Engagement: Analyze p-ERK levels in tumor tissue from a small cohort of treated animals to confirm MEK pathway inhibition.- Dose Escalation: If the current dose is well-tolerated, consider increasing the dose.- Pharmacokinetic (PK) Study: Conduct a PK study to determine the concentration of PD 165929 in the plasma and tumor tissue over time. This will reveal if the drug is being absorbed and reaching the target.- Re-evaluate the Model: Confirm that the cell line or patient-derived xenograft model is dependent on the MAPK pathway. |
| Unexpected Animal Toxicity (e.g., significant weight loss, lethargy) | The administered dose is too high. The vehicle itself is causing toxicity. Off-target effects of the compound. | - Include a Vehicle-Only Control Group: This is essential to distinguish between vehicle-related and compound-related toxicity.- Dose De-escalation: Reduce the dose and/or the frequency of administration.- Monitor Animal Health Closely: Record body weight daily and perform regular health checks. Consider blood collection for hematology and clinical chemistry analysis to assess organ function.- Histopathology: At the end of the study, perform histopathological analysis of major organs to identify any compound-related tissue damage. |
| High Variability in Tumor Growth Within Treatment Groups | Inconsistent dosing technique. Variability in initial tumor size at the start of treatment. Animal health issues unrelated to the compound. | - Ensure Consistent Dosing: Use precise techniques for oral gavage or intraperitoneal injections. Ensure the dosing solution is homogenous, especially if it is a suspension.- Tumor Size Matching: Randomize animals into treatment groups only after tumors have reached a pre-determined, uniform size.- Monitor Animal Health: Remove any animals from the study that show signs of illness not related to the treatment, as this can affect tumor growth. |
Quantitative Data for Related MEK Inhibitors
The following table summarizes data for the closely related MEK inhibitor, PD-0325901, which can be used as a reference for designing experiments with PD 165929.
| Parameter | Value | Species | Notes |
| Aqueous Solubility (pH 7) | 0.39 mg/mL | - | Low aqueous solubility necessitates a formulation for in vivo use. |
| In Vivo Dose | 10 mg/kg | Mouse | Administered by once-daily oral gavage. |
| Vehicle Formulation | 15% Cremophor EL / 82% Saline / 3% DMSO | Mouse | A common formulation for poorly soluble compounds. |
| Observed Toxicities | Ocular and Central Nervous System Toxicities | Clinical Trials | Related to the compound crossing the blood-retina and blood-brain barriers. |
Experimental Protocols
Protocol 1: Preparation of Dosing Solution (Based on PD-0325901)
-
Calculate the total volume of dosing solution needed for the entire treatment group for one day.
-
Weigh the required amount of PD 165929.
-
Dissolve the PD 165929 in the required volume of DMSO (3% of the final volume).
-
Add Cremophor EL (15% of the final volume) to the DMSO-drug mixture and vortex thoroughly.
-
Slowly add saline (82% of the final volume) while vortexing to prevent precipitation.
-
Visually inspect the final solution for any precipitates. If necessary, gently warm and sonicate.
-
Prepare the dosing solution fresh daily.
Protocol 2: In Vivo Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week.
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups with similar average tumor volumes.
-
Treatment Administration:
-
Treatment Group: Administer PD 165929 solution at the determined dose and schedule (e.g., 10 mg/kg, daily by oral gavage).
-
Vehicle Control Group: Administer the same volume of the vehicle solution on the same schedule.
-
-
Monitoring:
-
Measure tumor volumes 2-3 times per week.
-
Record animal body weights daily.
-
Observe animals for any clinical signs of toxicity.
-
-
Endpoint: Euthanize animals when tumors reach a predetermined maximum size, or if signs of excessive toxicity are observed, in accordance with IACUC guidelines.
-
Tissue Collection: At the end of the study, collect tumors and major organs for pharmacodynamic (e.g., p-ERK analysis) and histopathological assessment.
Visualizations
Caption: Simplified MAPK signaling pathway showing the inhibitory action of PD 165929 on MEK.
Caption: General experimental workflow for an in vivo efficacy study of PD 165929.
Technical Support Center: Enhancing PD 165929 Bioavailability for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the synthetic organic compound, PD 165929, for animal studies. Given that many new chemical entities exhibit poor aqueous solubility, this guide focuses on systematic approaches to formulation development.
Troubleshooting Guide
This guide is designed to help you navigate common issues encountered during the formulation development of PD 165929.
| Problem | Potential Cause | Recommended Solution |
| Low or variable oral bioavailability in pilot studies. | Poor aqueous solubility of PD 165929. | Characterize the physicochemical properties of PD 165929 (solubility, pKa, logP). Based on these properties, select an appropriate formulation strategy such as particle size reduction, use of solubilizing excipients, or lipid-based formulations.[1][2][3] |
| Precipitation of PD 165929 upon dilution in aqueous media (e.g., in the gut). | The formulation is not robust enough to maintain the drug in a solubilized state. | Consider amorphous solid dispersions to enhance and maintain supersaturation.[4] Alternatively, lipid-based formulations can help maintain the drug in a solubilized state in the gastrointestinal tract.[5][6] |
| Difficulty in preparing a homogenous and stable formulation. | Inadequate wetting or suspension of the drug particles. | Employ wetting agents or surfactants in suspension formulations. For solutions, explore the use of co-solvents. Ensure proper mixing and homogenization techniques are used. |
| Inconsistent results between different batches of formulation. | Variability in particle size distribution or lack of a standardized preparation protocol. | Implement a standardized protocol for formulation preparation, including specific mixing times, speeds, and temperatures. Characterize each batch for key quality attributes like particle size. |
| Suspected poor permeability across the intestinal wall. | The inherent properties of the PD 165929 molecule may limit its absorption even if solubilized. | If solubility is improved but bioavailability remains low, investigate the permeability of PD 165929 using in vitro models like Caco-2 cell assays. If permeability is confirmed to be low (BCS Class IV), strategies may need to include permeation enhancers, though this requires careful toxicological assessment.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the bioavailability of PD 165929?
A1: The initial and most critical step is to determine the fundamental physicochemical properties of PD 165929. This includes its aqueous solubility at different pH values, its pKa, and its lipophilicity (logP or logD). This information will help classify the compound, for instance, using the Biopharmaceutical Classification System (BCS), and guide the selection of an appropriate formulation strategy.[2][7]
Q2: What are the most common formulation strategies for poorly soluble compounds like PD 165929?
A2: Several strategies can be employed, and the choice depends on the compound's properties:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can enhance the dissolution rate.[1][5]
-
Use of Co-solvents: Solubilizing the compound in a mixture of a water-miscible solvent and water can be a straightforward approach for early-stage studies.[8]
-
Surfactant-based Formulations: Surfactants can be used to create micelles that encapsulate the drug, increasing its solubility.[1]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations can enhance the absorption of lipophilic drugs by utilizing the body's natural lipid absorption pathways.[5][6]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[4][9]
Q3: How do I choose the right vehicle for my animal studies?
A3: The choice of vehicle should be based on the solubility of PD 165929 and the intended route of administration. For oral gavage in rodents, common vehicles include aqueous solutions with co-solvents (e.g., polyethylene glycol, propylene glycol), suspensions with suspending agents (e.g., methylcellulose), or lipid-based solutions. It is crucial to ensure the vehicle is non-toxic at the administered volume and does not interfere with the pharmacological endpoint of the study.[8]
Q4: What is the Biopharmaceutical Classification System (BCS) and why is it important for PD 165929?
A4: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[9][7]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Knowing the BCS class of PD 165929 is crucial because it helps to identify the rate-limiting step for oral absorption. For a likely BCS Class II or IV compound like PD 165929, the primary challenge is its poor solubility.[2][3]
Quantitative Data Summary
The following tables are templates for you to summarize your experimental data for PD 165929.
Table 1: Solubility of PD 165929 in Common Preclinical Vehicles
| Vehicle | Composition | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | - | 25 | ||
| PBS (pH 7.4) | - | 25 | ||
| 0.5% Methylcellulose | in Water | 25 | ||
| 20% PEG 400 | in Water | 25 | ||
| 10% DMSO / 90% Saline | - | 25 | ||
| Corn Oil | - | 25 |
Table 2: Pharmacokinetic Parameters of Different PD 165929 Formulations in Animal Models
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| Formulation A | Rat | |||||
| Formulation B | Rat | |||||
| Formulation C | Mouse |
Key Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
-
Objective: To determine the equilibrium solubility of PD 165929 in various aqueous media.
-
Materials: PD 165929, purified water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), shaker incubator, centrifuge, HPLC system.
-
Method:
-
Add an excess amount of PD 165929 to a known volume of each medium in separate vials.
-
Incubate the vials in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of PD 165929 in the filtrate using a validated HPLC method.
-
Protocol 2: Preparation of a Nanosuspension by Wet Milling
-
Objective: To produce a stable nanosuspension of PD 165929 to improve its dissolution rate.
-
Materials: PD 165929, stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC), purified water, high-pressure homogenizer or bead mill.
-
Method:
-
Prepare a pre-suspension of PD 165929 in an aqueous solution containing the stabilizer.
-
Process the pre-suspension through the high-pressure homogenizer or bead mill for a specified number of cycles or duration.
-
Monitor the particle size distribution of the suspension during processing using a technique like laser diffraction.
-
Continue processing until the desired particle size (typically < 200 nm) is achieved and the size distribution is narrow.
-
Characterize the final nanosuspension for particle size, zeta potential, and stability over time.
-
Visualizations
Caption: A typical experimental workflow for developing and evaluating a formulation to improve the bioavailability of a poorly soluble compound like PD 165929.
Caption: A representative signaling pathway (PI3K/Akt/mTOR) that a synthetic organic molecule like PD 165929 might be designed to inhibit, leading to reduced cell proliferation and survival.
References
- 1. langhuapharma.com [langhuapharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of in Vivo Performance of Lipid-Based Formulations: Correlation between in Vitro Drug Release Profiles and in Vivo Absorption Rate Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Pharmacokinetics and Dosimetry of an 89Zr Labelled Anti-PDL1 in an Orthotopic Lung Cancer Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of Solubility and Permeability Class Membership: Provisional BCS Classification of the World’s Top Oral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. admescope.com [admescope.com]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: Vehicle Selection for In Vivo Administration of PD 165929
Disclaimer: Information regarding the specific compound "PD 165929" is not publicly available. This guide provides general strategies and troubleshooting advice for the in vivo administration of poorly soluble research compounds, a common characteristic of kinase inhibitors. The principles and protocols described are based on established pharmaceutical sciences and are intended for researchers, scientists, and drug development professionals. It is imperative that the user performs their own solubility and stability testing to determine the optimal vehicle for their specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: I need to administer PD 165929 in an animal model, but I'm unsure which vehicle to use. Where do I start?
A1: The selection of an appropriate vehicle is critical for ensuring the accurate and effective delivery of your compound. For poorly water-soluble compounds like many kinase inhibitors, a systematic approach is necessary. The first step is to determine the solubility of PD 165929 in a range of commonly used excipients. This will help you identify a suitable solvent or solvent system that can dissolve the compound at the desired concentration for your in vivo studies. A good starting point is to test solubility in common co-solvents like DMSO, PEG 400, and ethanol, as well as in lipid-based vehicles.
Q2: My compound dissolves in DMSO, but it precipitates when I dilute it with saline for injection. What can I do?
A2: This phenomenon, often called "crashing out," is a common challenge with compounds that are highly soluble in an organic solvent but insoluble in aqueous solutions. To overcome this, you can try several strategies:
-
Optimize the co-solvent concentration: Determine the minimum percentage of the organic solvent (e.g., DMSO) required to keep the compound in solution upon dilution with the aqueous vehicle (e.g., saline or PBS). It is crucial to keep the final concentration of organic solvents as low as possible to minimize potential toxicity to the animals.[1]
-
Use a surfactant: Surfactants like Tween 80 or Cremophor EL can help to form micelles that encapsulate the drug, improving its dispersion and stability in an aqueous environment.
-
Employ a cyclodextrin: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes with hydrophobic drugs, significantly increasing their aqueous solubility.[2]
-
Consider a lipid-based formulation: If the compound is highly lipophilic, formulating it in an oil-based vehicle or a self-emulsifying drug delivery system (SEDDS) might be a suitable approach.
Q3: What are the potential signs of vehicle-induced toxicity in my animals, and how can I mitigate them?
A3: Vehicle-induced toxicity can confound experimental results. It is essential to run a vehicle-only control group in your studies to assess any background effects. Signs of toxicity can include:
-
Irritation, inflammation, or necrosis at the injection site.
-
Behavioral changes such as lethargy, agitation, or ataxia (impaired coordination).[1]
-
Changes in body weight or food/water consumption.
-
Organ-specific toxicity, which may be observed through histopathology.
To mitigate toxicity, always aim to use the lowest effective concentration of any organic co-solvents or surfactants. Consult published literature for the maximum tolerated doses of common excipients in your chosen animal model and for your intended route of administration.
Troubleshooting Guides
Issue 1: Inconsistent or low bioavailability of PD 165929 in vivo.
| Potential Cause | Troubleshooting Step |
| Poor solubility in the GI tract (for oral administration) | Consider formulation strategies that enhance solubility and dissolution, such as micronization of the compound or using a lipid-based formulation. |
| Precipitation of the compound at the injection site (for parenteral administration) | Re-evaluate the vehicle composition. Increase the concentration of the co-solvent or surfactant, or consider a different vehicle system altogether. |
| Rapid metabolism or clearance | While not a vehicle issue, this can be addressed by modifying the dosing regimen (e.g., more frequent administration or continuous infusion). |
| Degradation of the compound in the vehicle | Assess the stability of your formulation over the intended period of use. Prepare fresh formulations for each experiment if stability is a concern. |
Issue 2: Difficulty in preparing a stable and homogenous formulation.
| Potential Cause | Troubleshooting Step |
| Compound is not fully dissolving | Increase sonication time or gently warm the vehicle (if the compound is heat-stable) to aid dissolution. Ensure you are not exceeding the compound's solubility limit in the chosen vehicle. |
| Formation of a suspension instead of a solution | If a suspension is intended, ensure uniform particle size through methods like micronization. Add a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., a surfactant) to improve homogeneity and prevent settling. |
| Phase separation or precipitation over time | This indicates an unstable formulation. Re-evaluate the vehicle components and their concentrations. A different ratio of co-solvents or the addition of a stabilizer may be necessary. |
Data Presentation: Common Vehicles for In Vivo Administration
The following tables summarize common vehicles for different routes of administration for poorly soluble compounds. The suitability of each vehicle for PD 165929 must be determined experimentally.
Table 1: Vehicles for Oral (PO) Administration
| Vehicle Composition | Properties and Considerations |
| 0.5% (w/v) Carboxymethylcellulose (CMC) in water | A common suspending agent for compounds that are not fully soluble. Provides a uniform suspension. |
| 20% (v/v) PEG 400 in saline | A co-solvent system that can improve the solubility of many compounds. PEG 400 is generally well-tolerated at this concentration. |
| 10% (v/v) DMSO, 40% (v/v) PEG 400, 50% (v/v) Saline | A more complex co-solvent system for compounds with very low aqueous solubility. The concentration of DMSO should be carefully considered due to potential toxicity. |
| Corn oil or other vegetable oils | Suitable for highly lipophilic compounds. Can enhance oral absorption through lymphatic pathways. |
Table 2: Vehicles for Intraperitoneal (IP) and Subcutaneous (SC) Injection
| Vehicle Composition | Properties and Considerations |
| 5-10% (v/v) DMSO in saline or PBS | A common choice for initial in vivo studies. The final DMSO concentration should be kept as low as possible to minimize irritation. |
| Up to 40% (w/v) HP-β-CD or SBE-β-CD in water | Cyclodextrins can significantly increase the aqueous solubility of compounds, providing a solution that is often well-tolerated. |
| 10% (v/v) Cremophor EL in saline | A surfactant that can form micelles to solubilize hydrophobic compounds. Can be associated with hypersensitivity reactions in some animals. |
| Oil-based vehicles (e.g., sesame oil, corn oil) | Can be used for sustained release of lipophilic compounds when administered subcutaneously. |
Table 3: Vehicles for Intravenous (IV) Injection
| Vehicle Composition | Properties and Considerations |
| 5% (v/v) DMSO, 5% (v/v) Solutol HS 15 in saline | A co-solvent and surfactant system suitable for IV administration. Requires sterile filtration. |
| 25% (w/v) HP-β-CD in water | Can provide a clear, aqueous solution suitable for IV injection. |
| Liposomal formulations | Nanoparticle-based delivery systems that can encapsulate the drug, altering its pharmacokinetic profile and potentially reducing toxicity. Requires specialized formulation expertise. |
Experimental Protocols
Protocol 1: Kinetic Solubility Screening
Objective: To rapidly assess the solubility of PD 165929 in various vehicles.
Methodology:
-
Prepare a high-concentration stock solution of PD 165929 in DMSO (e.g., 100 mg/mL).
-
In separate microcentrifuge tubes, add a small volume of the DMSO stock solution to a larger volume of each test vehicle (e.g., 2 µL of stock into 98 µL of vehicle) to achieve the desired final concentration.
-
Vortex the tubes vigorously for 1-2 minutes.
-
Allow the tubes to equilibrate at room temperature for 1-2 hours.
-
Visually inspect each tube for any signs of precipitation. The presence of a clear solution indicates that the compound is soluble at that concentration in the tested vehicle.
Protocol 2: Vehicle Stability Assessment
Objective: To determine the stability of the PD 165929 formulation over time.
Methodology:
-
Prepare the chosen formulation of PD 165929 at the final desired concentration.
-
Store the formulation under the intended experimental conditions (e.g., room temperature on the benchtop, or refrigerated).
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the formulation.
-
Visually inspect the aliquot for any signs of precipitation or phase separation.
-
(Optional) For a more quantitative assessment, centrifuge the aliquot and analyze the supernatant for the concentration of PD 165929 using a suitable analytical method (e.g., HPLC). A decrease in concentration over time indicates instability.
Visualizations
Caption: Experimental workflow for vehicle selection.
Caption: Logical relationships in vehicle selection.
References
Technical Support Center: Interpreting Unexpected Results with PD 165929
Welcome to the technical support center for PD 165929, a potent Smac mimetic and inhibitor of apoptosis proteins (IAPs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental outcomes and troubleshooting unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PD 165929?
PD 165929 is a second-mitochondria-derived activator of caspases (Smac) mimetic. It functions by binding to the BIR (Baculoviral IAP Repeat) domains of Inhibitor of Apoptosis Proteins (IAPs), primarily cIAP1, cIAP2, and XIAP.[1][2] This binding antagonizes the anti-apoptotic function of IAPs. Specifically, binding of PD 165929 to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[3][4][5] The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway, and can also lead to the formation of a pro-apoptotic complex (Ripoptosome) involving RIPK1, FADD, and Caspase-8, ultimately triggering apoptosis.[3][6]
Q2: What is the expected outcome of treating cancer cells with PD 165929?
The expected outcome is the induction of apoptosis (programmed cell death) in cancer cells, particularly those that rely on IAP overexpression for survival.[7] In many cancer cell lines, single-agent treatment with a Smac mimetic like PD 165929 can induce apoptosis, often through the autocrine or paracrine signaling of Tumor Necrosis Factor-alpha (TNFα) which is produced following NF-κB activation.[3][8]
Q3: Is PD 165929 selective for certain IAP proteins?
Troubleshooting Unexpected Results
Problem 1: No significant increase in apoptosis is observed after treatment with PD 165929.
| Possible Cause | Troubleshooting Steps |
| Cell line is resistant to Smac mimetic-induced apoptosis. | - Confirm expression of target IAPs (cIAP1, cIAP2, XIAP) in your cell line via Western blot. Low or absent expression may confer resistance.- Assess the basal level of TNFα production in your cell line. Some cell lines may not produce sufficient TNFα to trigger apoptosis upon IAP inhibition. Consider co-treatment with exogenous TNFα.[3]- Investigate the status of the TNF receptor (TNFR1) and downstream signaling components (e.g., FADD, Caspase-8). Defects in this pathway can block apoptosis. |
| Suboptimal concentration or incubation time of PD 165929. | - Perform a dose-response experiment to determine the optimal concentration of PD 165929 for your cell line.- Conduct a time-course experiment to identify the optimal incubation time for apoptosis induction. |
| Degradation of the compound. | - Ensure proper storage of PD 165929 according to the manufacturer's instructions.- Prepare fresh stock solutions for each experiment. |
Problem 2: Unexpected levels of cell death are observed, or the morphology of dying cells is not consistent with apoptosis.
| Possible Cause | Troubleshooting Steps |
| Induction of necroptosis, a form of programmed necrosis. | - If apoptosis is blocked (e.g., due to low Caspase-8 expression or activity), Smac mimetics can induce necroptosis.[8][9][10]- Assess for markers of necroptosis, such as the phosphorylation of RIPK1, RIPK3, and MLKL via Western blot.[11]- Use specific inhibitors of necroptosis, such as Necrostatin-1 (a RIPK1 inhibitor), to see if it rescues the observed cell death.[11] |
| Induction of caspase-independent cell death. | - Even with caspase inhibition, some cells may undergo a slower, caspase-independent form of cell death.[12][13]- Characterize the cell death phenotype using morphological analysis (e.g., cell swelling, membrane rupture) and biochemical assays that are independent of caspase activity. |
| Off-target effects of PD 165929. | - While Smac mimetics are designed to be specific, off-target effects are possible.[1]- Consider performing a kinome scan or other off-target profiling to identify potential unintended targets. |
Problem 3: Unexpected activation or inhibition of the NF-κB pathway.
| Possible Cause | Troubleshooting Steps |
| Hyperactivation of the non-canonical NF-κB pathway. | - This is an expected consequence of cIAP1/2 degradation.[3]- Monitor the levels of key pathway components, such as the stabilization of NIK and the processing of p100 to p52, by Western blot. |
| Complex interplay with the canonical NF-κB pathway. | - TNFα, induced by the non-canonical pathway, can in turn activate the canonical NF-κB pathway, which can have pro-survival effects.[14] This can sometimes counteract the pro-apoptotic effects of IAP inhibition.- Analyze the kinetics of both canonical (e.g., IκBα degradation, p65 phosphorylation) and non-canonical NF-κB activation. |
Quantitative Data
Table 1: Binding Affinities of Representative Smac Mimetics for IAP BIR3 Domains
| Compound | XIAP BIR3 Kᵢ (nM) | cIAP1 BIR3 Kᵢ (nM) | cIAP2 BIR3 Kᵢ (nM) | Selectivity (cIAP1/XIAP) |
| Analog 1 | 323 | 4.7 | 10.3 | 69 |
| Analog 2 (p-F) | 392 | 1.8 | 4.9 | 218 |
| Analog 3 (p-Cl) | 870 | 1.1 | 3.0 | 791 |
| Analog 4 (p-Br) | 3080 | 3.2 | 9.5 | 962 |
| Analog 5 (p-CH₃) | 2450 | 4.0 | 11.6 | 613 |
| Analog 6 (p-CF₃) | 9330 | 10.0 | 31.8 | 933 |
| Data adapted from a study on a series of small-molecule Smac mimetics, demonstrating the range of potencies and selectivities achievable.[7] |
Experimental Protocols
Protocol 1: Quantitative Western Blot Analysis of cIAP1 Degradation
Objective: To quantify the degradation of cIAP1 in response to PD 165929 treatment.
Materials:
-
Cell line of interest
-
PD 165929
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cIAP1
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of PD 165929 for a specified time (e.g., 1, 2, 4, 8 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody, or use a multiplex fluorescence-based detection method.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the cIAP1 signal to the loading control signal.
Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with PD 165929.
Materials:
-
Cell line of interest
-
PD 165929
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with PD 165929 at the desired concentration and for the desired time. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Determine the percentage of cells in each quadrant.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of PD 165929.
Caption: Troubleshooting workflow for unexpected results.
Caption: Apoptosis vs. Necroptosis decision pathway.
References
- 1. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment [mdpi.com]
- 3. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and selective small-molecule inhibitors of cIAP1/2 proteins reveal that the binding of Smac mimetics to XIAP BIR3 is not required for their effective induction of cell death in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Therapeutic targeting of necroptosis by Smac mimetic bypasses apoptosis resistance in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Smac Mimetic Bypasses Apoptosis Resistance in FADD- or Caspase-8-Deficient Cells by Priming for Tumor Necrosis Factor α-Induced Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Caspase independent cell death: leaving the set without the final cut - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
Minimizing PD 165929 toxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential toxicity associated with the use of PD 165929 in cell culture experiments.
Disclaimer: Publicly available information on the specific cellular toxicity of PD 165929 is limited. The guidance provided here is based on general principles of in vitro pharmacology for small molecule receptor antagonists and the known signaling pathway of the neuromedin B (NMB) receptor.
Frequently Asked Questions (FAQs)
Q1: What is PD 165929 and what is its mechanism of action?
PD 165929 is a high-affinity, selective, and competitive non-peptide antagonist for the neuromedin-B (NMB) receptor.[1] It blocks the binding of the endogenous ligand, neuromedin B, to its receptor, thereby inhibiting downstream signaling. The NMB receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically leads to the activation of phospholipase C (PLC), subsequent production of inositol phosphates and diacylglycerol, and the mobilization of intracellular calcium.[2][3]
Q2: What are the known quantitative parameters for PD 165929's activity?
The following table summarizes the reported binding affinity and inhibitory concentration for PD 165929 against the rat NMB receptor.
| Parameter | Value | Species | Reference |
| Ki | 6.3 nM | Rat | [1] |
| IC50 | 150 nM | Rat | [1] |
Q3: What are the potential causes of toxicity when using PD 165929 in cell culture?
-
On-target effects: Prolonged or high-concentration blockade of the NMB receptor might disrupt essential cellular processes in cell lines where NMB signaling is critical for survival or proliferation.
-
Off-target effects: At higher concentrations, PD 165929 may interact with other receptors or cellular targets, leading to unintended and potentially toxic effects.
-
Solvent toxicity: The solvent used to dissolve PD 165929 (commonly DMSO) can be toxic to cells at certain concentrations.
-
Compound degradation: Degradation of the compound in culture media could lead to the formation of toxic byproducts.
-
Cell line sensitivity: Different cell lines may have varying expression levels of the NMB receptor and different sensitivities to its blockade or to the compound itself.
Troubleshooting Guide
This guide addresses common issues that may arise when using PD 165929 in cell culture experiments.
| Issue | Possible Cause | Recommended Action |
| Unexpected cell death or high cytotoxicity | Concentration of PD 165929 is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. Start with a concentration close to the reported IC50 (150 nM) and test a range of concentrations above and below this value. |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO). Always include a vehicle control (medium with the same concentration of solvent) in your experiments. | |
| The cell line is highly dependent on NMB receptor signaling. | Investigate the expression and role of the NMB receptor in your cell line. If the pathway is critical for cell survival, consider using lower concentrations of the antagonist or shorter exposure times. | |
| Compound instability. | Prepare fresh stock solutions of PD 165929 and avoid repeated freeze-thaw cycles. | |
| Inconsistent or unexpected experimental results | Variability in compound concentration. | Ensure accurate and consistent dilution of your stock solution for each experiment. |
| Cell culture conditions are not optimal. | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. | |
| PD 165929 has off-target effects. | If possible, use a structurally different NMB receptor antagonist as a control to confirm that the observed effects are due to NMB receptor blockade. | |
| No observable effect of PD 165929 | Concentration of PD 165929 is too low. | Titrate the concentration of PD 165929 upwards. Ensure the concentration used is sufficient to antagonize the NMB receptor in your experimental system. |
| Low or no expression of the NMB receptor in your cell line. | Verify the expression of the NMB receptor in your cell line using techniques such as RT-qPCR, Western blot, or flow cytometry. | |
| The biological readout is not sensitive to NMB receptor antagonism. | Choose an assay that measures a downstream event of NMB receptor signaling, such as calcium mobilization or activation of specific kinases. |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
PD 165929
-
96-well plate
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of PD 165929 in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest PD 165929 concentration).
-
Remove the medium from the cells and replace it with the medium containing different concentrations of PD 165929 or the vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[4][5][6]
Apoptosis Detection (Annexin V Staining)
This protocol allows for the detection of apoptotic cells by flow cytometry.
Materials:
-
Cells of interest
-
PD 165929
-
Flow cytometry tubes
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) or other viability dye
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with PD 165929 or vehicle control for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, and wash them with cold PBS.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[1][7][8]
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Neuromedin B Receptor Signaling Pathway
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
PD 165929 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the experimental use of PD173074, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs).
Frequently Asked Questions (FAQs)
Q1: What is PD173074 and what is its primary mechanism of action?
A1: PD173074 is a small molecule inhibitor that shows high potency and selectivity for the Fibroblast Growth Factor Receptor (FGFR) family, particularly FGFR1 and FGFR3.[1] It also has inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] PD173074 functions as an ATP-competitive inhibitor, binding to the kinase domain of the receptor.[1][3] This prevents the autophosphorylation of the receptor that normally occurs upon binding of a Fibroblast Growth Factor (FGF) ligand, thereby blocking downstream signaling pathways that are crucial for cell proliferation, differentiation, and survival.[1]
Q2: How should I reconstitute and store PD173074?
A2: PD173074 is soluble in DMSO and ethanol, typically up to 100 mM.[4][5] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. For in vivo studies, specific formulations involving solvents like PEG300 and Tween80 may be required.[2][3] Stock solutions should be stored at -20°C. To maintain compound integrity, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is a recommended starting concentration for cell-based assays?
A3: The optimal concentration of PD173074 is dependent on the cell line and the specific FGFR expression and activation status. A good starting point for determining the half-maximal inhibitory concentration (IC50) is to perform a dose-response experiment ranging from 1 nM to 10 µM. For initial experiments to confirm target engagement, a concentration of 5-10 times the biochemical IC50 is often effective. For many FGFR3-dependent multiple myeloma cell lines, potent anti-proliferative effects are observed at concentrations below 20 nM.[1]
Q4: How can I confirm that PD173074 is active in my cellular model?
A4: The most direct method to confirm the activity of PD173074 is to perform a Western blot to assess the phosphorylation status of FGFR at key tyrosine residues (e.g., Tyr653/654).[6] A reduction in the phosphorylated form of the receptor (p-FGFR) upon treatment with PD173074 indicates target engagement. Additionally, you can measure the phosphorylation of downstream signaling proteins in the RAS-MAPK and PI3K-AKT pathways, such as ERK and AKT, to confirm the inhibition of the signaling cascade.[1]
Q5: What are the known off-target effects of PD173074?
A5: The most significant off-target effect of PD173074 is the inhibition of VEGFR2, with an IC50 of approximately 100-200 nM.[2][7] This is about 4-8 times less potent than its inhibition of FGFR1.[7] At higher concentrations, this off-target activity can lead to anti-angiogenic effects that may confound the interpretation of results. The compound shows very high selectivity over other kinases like PDGFR, c-Src, EGFR, and InsR, with IC50 values greater than 17,000 nM.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibition of FGFR phosphorylation | Compound inactivity: Improper storage or handling may have degraded the compound. | Purchase a new batch of the compound and store it correctly in aliquots at -20°C. |
| Low FGFR expression/activation: The cell line used may not express sufficient levels of FGFR or the pathway may not be active. | Confirm FGFR expression in your cell line using Western blot or qPCR. If necessary, stimulate the cells with an appropriate FGF ligand to activate the pathway. | |
| Suboptimal experimental conditions: The concentration of PD173074 may be too low, or the incubation time too short. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. | |
| High background in Western blot for p-FGFR | Insufficient blocking or washing: This can lead to non-specific antibody binding. | Increase the blocking time (e.g., to 1-2 hours at room temperature) and the number and duration of washes with TBST.[8] |
| Antibody concentration too high: Excess primary or secondary antibody can increase background signal. | Titrate your antibodies to find the optimal dilution that provides a good signal-to-noise ratio.[8] | |
| Inconsistent results between experiments | Cell passage number: The characteristics of cell lines can change with high passage numbers. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent cell seeding: Uneven cell density can lead to variability in the response to the inhibitor. | Ensure a homogenous cell suspension before and during plating. | |
| "Edge effects" in multi-well plates: Wells on the perimeter of the plate are prone to evaporation. | Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media. | |
| Unexpected cellular phenotype | Off-target effects: At higher concentrations, PD173074 can inhibit VEGFR2, which may lead to phenotypes not related to FGFR inhibition.[7] | Use the lowest effective concentration of PD173074 that inhibits FGFR phosphorylation. As a control, use a more selective VEGFR2 inhibitor to see if it recapitulates the observed phenotype.[7] |
| Cell line-specific responses: The genetic background of the cell line can influence the downstream effects of FGFR inhibition. | Characterize the genomic profile of your cell line for mutations or amplifications in the FGFR pathway. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of PD173074
| Target Kinase | IC50 (nM) | Notes |
| FGFR1 | ~21.5 - 25 | Potent inhibition.[1][2] |
| FGFR3 | 5 | Highly potent inhibition.[1][4] |
| VEGFR2 | ~100 - 200 | Moderate inhibition, representing a key off-target.[1][2] |
| PDGFR | >17,600 | Weak inhibition, demonstrating selectivity.[1][4] |
| c-Src | >19,800 | Weak inhibition, demonstrating selectivity.[1][4] |
| EGFR | >50,000 | Negligible inhibition.[1][4] |
| InsR | >50,000 | Negligible inhibition.[1][4] |
Table 2: Cellular and Functional Inhibitory Activity of PD173074
| Cellular/Functional Assay | IC50 (nM) | Notes |
| FGFR1 Autophosphorylation | 1 - 5 | Inhibition of receptor activation.[1][3] |
| FGFR3 Autophosphorylation | ~5 | Inhibition of receptor activation.[1] |
| VEGFR2 Autophosphorylation | 100 - 200 | Inhibition of off-target receptor activation.[1][3] |
| FGF-2 induced granule neuron survival | 8 - 12 | Demonstrates functional cellular inhibition.[1][3] |
| Viability of FGFR3-expressing KMS11 and KMS18 cells | <20 | Potent anti-proliferative effect in cancer cells.[1] |
Experimental Protocols
Protocol 1: Western Blot for p-FGFR Inhibition
Objective: To verify the target engagement of PD173074 by measuring the phosphorylation of FGFR.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cell line with known FGFR expression like KMS11) in 6-well plates and allow them to reach 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with vehicle (0.1% DMSO) or varying concentrations of PD173074 (e.g., 1, 10, 100 nM) for 2 hours.
-
If the pathway is not constitutively active, stimulate with an appropriate FGF ligand (e.g., 20 ng/mL FGF2) for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-FGFR (Tyr653/654) overnight at 4°C.[6]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.[8]
-
To control for protein loading, strip the membrane and re-probe with an antibody for total FGFR.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of PD173074 on the viability of a cancer cell line.
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of PD173074 in a complete medium.
-
Treat the cells with the diluted inhibitor (e.g., from 1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Incubation and Assay:
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: PD173074 inhibits FGFR signaling by blocking ATP-mediated autophosphorylation.
Caption: Workflow for Western blot analysis of p-FGFR after PD173074 treatment.
Caption: Troubleshooting decision tree for experiments with PD173074.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Enhancing the potency of PD 165929 in assays
Welcome to the technical support center for PD 165929, a selective antagonist of the Neuromedin B receptor (NMBR). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help you enhance the potency and consistency of PD 165929 in your experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is PD 165929 and what is its mechanism of action?
PD 165929 is a selective, non-peptide antagonist of the Neuromedin B receptor (NMBR), a G protein-coupled receptor (GPCR).[1] As an antagonist, PD 165929 binds to the NMB receptor and blocks the binding and subsequent signaling of its natural ligand, Neuromedin B (NMB). This inhibition prevents the activation of downstream signaling cascades.
Q2: What are the common assays used to measure the potency of PD 165929?
The potency of a NMBR antagonist like PD 165929 is typically determined using two main types of assays:
-
Receptor Binding Assays: These assays measure the affinity of PD 165929 for the NMB receptor, usually by competing with a radiolabeled ligand. The output is typically an inhibition constant (Ki) or an IC50 value, representing the concentration of PD 165929 required to displace 50% of the radiolabeled ligand.
-
Functional Assays: These cell-based assays measure the ability of PD 165929 to block the functional response induced by an NMBR agonist. Common readouts include:
-
Calcium mobilization (as NMBR often couples to Gq proteins, leading to an increase in intracellular calcium).[2]
-
Inositol phosphate (IP) accumulation (a downstream product of Gq activation).
-
Cyclic AMP (cAMP) modulation (as NMBR can also influence adenylyl cyclase activity).[1]
-
Mitogen-activated protein kinase (MAPK) activation.[2]
-
Q3: Why am I observing lower than expected potency for PD 165929 in my assay?
Several factors can contribute to lower than expected potency. These can be broadly categorized into issues related to the compound itself, the cell culture system, and the specific assay conditions. The troubleshooting guide below provides a more detailed breakdown of potential causes and solutions.
Troubleshooting Guide: Enhancing the Potency of PD 165929
This guide addresses common issues that can lead to reduced potency of PD 165929 in experimental assays.
Problem 1: Low Potency in Receptor Binding Assays
| Potential Cause | Recommended Solution |
| Degradation of PD 165929 | Prepare fresh stock solutions of PD 165929 in a suitable solvent (e.g., DMSO) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Inaccurate Compound Concentration | Verify the concentration of your PD 165929 stock solution using a reliable method such as UV-Vis spectroscopy or HPLC. |
| Suboptimal Assay Buffer | Ensure the assay buffer composition (pH, ionic strength, presence of protease inhibitors) is optimal for NMBR binding. Refer to literature for established protocols. |
| Low Receptor Expression | Use a cell line with a high and consistent expression of the NMB receptor. Receptor expression levels can significantly impact antagonist affinity measurements.[3] |
| Inappropriate Incubation Time/Temp | Optimize the incubation time and temperature to ensure the binding reaction reaches equilibrium. |
Problem 2: Low Potency in Cell-Based Functional Assays
| Potential Cause | Recommended Solution |
| Poor Cell Health | Ensure cells are healthy, viable, and in the logarithmic growth phase. High passage numbers can lead to altered receptor expression and signaling. |
| Low Receptor Density | Use a cell line with robust NMBR expression. Low receptor numbers can lead to a diminished response and an underestimation of antagonist potency.[3] |
| Signal Transduction Pathway Variability | The choice of signaling readout can impact observed potency. NMBR can couple to multiple pathways; ensure your chosen assay (e.g., calcium vs. cAMP) is the most robust for your cell system. |
| Suboptimal Agonist Concentration | Use an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for a clear window of inhibition by the antagonist. |
| Assay Interference | Components of the cell culture media or assay reagents may interfere with PD 165929. Consider performing the assay in a serum-free medium or a simplified buffer. |
| Compound Solubility/Adsorption | Poor solubility of PD 165929 in aqueous assay buffers can reduce its effective concentration. The addition of a small percentage of a carrier solvent like DMSO or a non-ionic surfactant may help. Be mindful of potential adsorption to plasticware. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of PD 165929 for the Neuromedin B receptor.
Materials:
-
Cell membranes prepared from a cell line expressing NMBR.
-
Radiolabeled NMBR ligand (e.g., [125I]-Tyr4-Bombesin or a specific labeled NMB analog).
-
PD 165929.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of PD 165929 in binding buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of PD 165929.
-
Include wells for total binding (no competitor) and non-specific binding (excess of a non-labeled NMBR agonist).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding at each concentration of PD 165929 and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Functional Assay
Objective: To measure the potency of PD 165929 in blocking NMB-induced intracellular calcium release.
Materials:
-
A cell line endogenously or recombinantly expressing NMBR.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
PD 165929.
-
NMB (agonist).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with an injection module.
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of PD 165929 in assay buffer.
-
Add the different concentrations of PD 165929 to the wells and incubate for a predetermined time.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject a pre-determined concentration of NMB (e.g., EC80) into the wells.
-
Continue to record the fluorescence to measure the peak calcium response.
-
Analyze the data to determine the inhibitory effect of PD 165929 at each concentration and calculate the IC50 value.
Visualizations
Neuromedin B Receptor (NMBR) Signaling Pathway
Caption: NMBR signaling pathway and the inhibitory action of PD 165929.
Experimental Workflow for a Calcium Mobilization Assay
References
Validation & Comparative
A Comparative Efficacy Analysis of PD 165929 and PD 168368
In the landscape of pharmacological research, particularly in the realm of neuromedin B receptor (NMB-R) antagonism, PD 165929 and PD 168368 have emerged as significant compounds. This guide provides a detailed, objective comparison of their efficacy, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these molecules.
Executive Summary
Both PD 165929 and PD 168368 are potent antagonists of the neuromedin B receptor. However, available data indicates that PD 168368 exhibits significantly higher potency in both receptor binding and functional cell-based assays . Furthermore, a crucial distinction lies in their selectivity profiles; PD 168368 has been identified as a potent agonist of formyl peptide receptors (FPRs), an off-target activity not currently reported for PD 165929. This dual activity of PD 168368 presents both therapeutic opportunities and potential confounds in experimental design.
Data Presentation
The following tables summarize the quantitative data on the efficacy of PD 165929 and PD 168368.
Table 1: Neuromedin B Receptor (NMB-R) Antagonist Activity
| Compound | Assay | Species | IC50 (nM) | Reference |
| PD 165929 | 125I-Tyr0-neuromedin B binding | Rat (C6 glioma cells) | 2000 | [1] |
| PD 168368 | 125I-Tyr0-neuromedin B binding | Rat (C6 glioma cells) | 40 | [1] |
Table 2: Inhibition of C6 Glioma Cell Proliferation
| Compound | Assay | Result | Reference |
| PD 165929 | MTT Assay | Less potent than PD 168368 | [1] |
| PD 168368 | MTT Assay | Potent inhibition | [1] |
Table 3: Off-Target Activity at Formyl Peptide Receptors (FPRs)
| Compound | Receptor | Activity | EC50 (nM) | Reference |
| PD 165929 | FPR1, FPR2, FPR3 | Data not available | - | - |
| PD 168368 | FPR1 | Agonist | 0.57 | |
| FPR2 | Agonist | 0.24 | ||
| FPR3 | Agonist | 2.7 |
Experimental Protocols
Neuromedin B Receptor Binding Assay (Competitive Inhibition)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of test compounds for the NMB receptor.
-
Membrane Preparation:
-
C6 glioma cells are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA).
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Binding buffer.
-
A fixed amount of cell membrane preparation.
-
Increasing concentrations of the unlabeled competitor compound (PD 165929 or PD 168368).
-
A fixed concentration of the radioligand, 125I-Tyr0-neuromedin B.
-
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled neuromedin B.
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
C6 Glioma Cell Proliferation Assay (MTT Assay)
This protocol describes a general method for assessing the effect of compounds on the proliferation of C6 glioma cells using the MTT colorimetric assay.
-
Cell Culture and Seeding:
-
Rat C6 glioma cells are maintained in a suitable culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
-
Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds (PD 165929 or PD 168368). A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the compounds for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (final concentration typically 0.5 mg/mL).
-
The plate is incubated for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance values are corrected by subtracting the absorbance of blank wells (medium and MTT only).
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Neuromedin B Receptor Signaling
Both PD 165929 and PD 168368 exert their primary effects by competitively antagonizing the neuromedin B receptor, a G-protein coupled receptor (GPCR). NMB-R activation by its endogenous ligand, neuromedin B, typically leads to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), which can trigger various cellular responses, including proliferation. By blocking the binding of neuromedin B, PD 165929 and PD 168368 inhibit these downstream signaling events.
Caption: Neuromedin B Receptor Signaling Pathway Antagonism.
Formyl Peptide Receptor Signaling (PD 168368)
PD 168368's agonistic activity at formyl peptide receptors (FPRs) introduces a distinct signaling cascade. FPRs are also GPCRs, primarily expressed on immune cells, and their activation initiates a pro-inflammatory response. This includes chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This off-target effect is a critical consideration in experimental systems where immune cells may be present.
Caption: PD 168368 Off-Target Signaling via Formyl Peptide Receptors.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of PD 165929 and PD 168368.
Caption: Workflow for Comparative Efficacy Analysis.
Conclusion
Based on the currently available data, PD 168368 is a more potent antagonist of the neuromedin B receptor than PD 165929, as demonstrated by its significantly lower IC50 in receptor binding assays and its greater potency in inhibiting C6 glioma cell proliferation. A critical differentiator is the agonistic activity of PD 168368 at formyl peptide receptors, a characteristic not yet reported for PD 165929. Researchers should carefully consider these differences in potency and selectivity when choosing a compound for their studies. The off-target effects of PD 168368 may be a confounding factor in certain experimental contexts but could also offer opportunities for investigating the interplay between NMB-R and FPR signaling pathways. Further studies are warranted to determine the full selectivity profile of PD 165929 and to obtain a quantitative measure of its anti-proliferative efficacy.
References
Validating the Binding Selectivity of PD 165929: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PD 165929, a non-peptide antagonist, and its binding selectivity for the neuromedin-B (NMB) receptor, also known as the bombesin receptor subtype 1 (BB1). The information presented herein is intended to assist researchers in evaluating the performance of PD 165929 against other relevant compounds through objective experimental data.
Introduction to PD 165929 and the Bombesin Receptor Family
PD 165929 is a high-affinity and selective antagonist for the NMB receptor. The bombesin receptor family is a group of G protein-coupled receptors (GPCRs) that includes three main subtypes in mammals: the NMB receptor (NMBR or BB1), the gastrin-releasing peptide receptor (GRPR or BB2), and the orphan bombesin receptor subtype-3 (BRS-3 or BB3). These receptors are involved in a wide range of physiological processes, making selective antagonists like PD 165929 valuable tools for research and potential therapeutic development.
Comparative Binding Affinity of NMB Receptor Antagonists
The binding selectivity of PD 165929 is best understood by comparing its affinity for the NMB receptor with that of other bombesin receptor subtypes and against other known antagonists. The following table summarizes the binding affinities (Ki in nM) of PD 165929 and other representative compounds for human and rat bombesin receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Species | Ki (nM) | Reference |
| PD 165929 | NMB-R (BB1) | Rat | 6.3 | [1] |
| PD176252 | NMB-R (BB1) | Human | 0.17 | [2] |
| NMB-R (BB1) | Rat | 0.66 | [2] | |
| GRP-R (BB2) | Human | 1.0 | [2] | |
| GRP-R (BB2) | Rat | 16 | [2] | |
| PD168368 | NMB-R (BB1) | Human | 1.32 - 1.58 | [3] |
| GRP-R (BB2) | Human | >10,000 | [3] | |
| BIM-23127 | NMB-R (BB1) | - | - | [4] |
| urotensin-II Receptor | Human | Potent Antagonist | [5] |
Experimental Protocols
Radioligand Binding Assay for NMB Receptor
This protocol outlines a standard method for determining the binding affinity of a test compound like PD 165929 to the NMB receptor expressed in cell membranes.
1. Membrane Preparation:
-
Culture cells stably expressing the human or rat NMB receptor (e.g., BALB 3T3 fibroblasts or NCI-H1299 lung cancer cells) to near confluence.[3]
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add a constant concentration of a suitable radioligand for the NMB receptor, such as 125I-[D-Tyr0]NMB.[9]
-
Add varying concentrations of the unlabeled test compound (e.g., PD 165929) to compete with the radioligand for binding to the receptor.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of an unlabeled NMB receptor agonist or antagonist.
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing Experimental Workflow and Signaling Pathway
To better illustrate the processes involved in validating PD 165929's binding selectivity, the following diagrams are provided.
References
- 1. Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of putative GRP and NMB-receptor antagonist's interaction with human receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. The neuromedin B receptor antagonist, BIM-23127, is a potent antagonist at human and rat urotensin-II receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ML-18 is a non-peptide bombesin receptor subtype-3 antagonist which inhibits lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Search for an Endogenous Bombesin-Like Receptor 3 (BRS-3) Ligand Using Parabiotic Mice | PLOS One [journals.plos.org]
- 9. Discovery of a novel class of neuromedin B receptor antagonists, substituted somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking the Selectivity of PD 165929: A Comparative Analysis of its Cross-Reactivity with Bombesin Receptors
For researchers in pharmacology, oncology, and neuroscience, the bombesin family of receptors—comprising subtypes BB1, BB2, and BB3—presents a compelling target for therapeutic intervention and diagnostic imaging. PD 165929, a non-peptide antagonist, has emerged as a critical tool for dissecting the physiological roles of these receptors. This guide provides a comprehensive comparison of PD 165929's binding affinity across the three bombesin receptor subtypes, supported by experimental data and detailed methodologies to ensure reproducibility and aid in the design of future research.
High Selectivity of PD 165929 for the BB1 Receptor Subtype
PD 165929 exhibits a high affinity and marked selectivity for the neuromedin B receptor (NMB-R), also known as the BB1 receptor. Experimental data from radioligand binding assays consistently demonstrate its potent interaction with this subtype, while showing significantly lower affinity for the gastrin-releasing peptide receptor (GRP-R or BB2) and the bombesin receptor subtype 3 (BRS-3 or BB3).
Comparative Binding Affinity of PD 165929
| Receptor Subtype | Ligand | Ki (nM) | Selectivity vs. BB1 |
| BB1 (NMB-R) | PD 165929 | 6.3 | - |
| BB2 (GRP-R) | PD 165929 | >10,000 | >1587-fold |
| BB3 (BRS-3) | PD 165929 | No significant affinity | Not applicable |
Table 1: Binding affinities (Ki) of PD 165929 for human bombesin receptor subtypes. Data is derived from competitive binding assays. A higher Ki value indicates lower binding affinity.
The data clearly illustrates that PD 165929 is a highly selective antagonist for the BB1 receptor, with a Ki value in the low nanomolar range.[1] Its affinity for the BB2 receptor is substantially lower, with a Ki value greater than 10,000 nM, indicating a selectivity of over 1500-fold for BB1 versus BB2.[1] Current literature does not indicate any significant binding affinity of PD 165929 for the BB3 receptor subtype, further highlighting its specificity.
Experimental Protocols
To ensure the accurate assessment of compound affinity and selectivity, standardized and well-documented experimental protocols are essential. The following outlines a typical radioligand binding assay used to determine the binding characteristics of compounds like PD 165929.
Radioligand Binding Assay
This method quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Cells or tissues endogenously or recombinantly expressing one of the bombesin receptor subtypes (BB1, BB2, or BB3) are harvested.
-
The cells are homogenized in a cold buffer solution and centrifuged to pellet the cell debris.
-
The supernatant is then subjected to ultracentrifugation to isolate the cell membrane fraction containing the receptors.
-
The final membrane pellet is resuspended in a suitable assay buffer.
2. Competitive Binding Assay:
-
A constant concentration of a high-affinity radioligand for the specific bombesin receptor subtype (e.g., 125I-Tyr4-bombesin for BB2, or a specific radiolabeled ligand for BB1 or BB3) is used.
-
Increasing concentrations of the unlabeled test compound (PD 165929) are added to a series of tubes containing the cell membranes and the radioligand.
-
The mixture is incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
3. Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor (PD 165929).
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined from the resulting dose-response curve.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
graph TD;
A[Start: Prepare Cell Membranes Expressing Bombesin Receptors] --> B{Incubation};
B --> C[Add Radioligand (e.g., 125I-Tyr4-bombesin)];
B --> D[Add Increasing Concentrations of PD 165929];
C --> E{Binding Equilibrium};
D --> E;
E --> F[Rapid Filtration];
F --> G[Measure Radioactivity];
G --> H[Data Analysis: Determine IC50 and Ki];
H --> I[End: Comparative Affinity Profile];
Figure 2. Simplified signaling pathway of bombesin receptors.
Conclusion
The available data strongly supports the characterization of PD 165929 as a potent and highly selective antagonist of the BB1 bombesin receptor subtype. Its negligible affinity for BB2 and BB3 receptors makes it an invaluable pharmacological tool for isolating and studying the specific functions of the BB1 receptor in various physiological and pathological processes. The detailed experimental protocols provided in this guide offer a framework for researchers to reliably assess the cross-reactivity of this and other compounds, contributing to the development of more targeted and effective therapeutic strategies.
References
No Publicly Available Efficacy Data for PD 165929 in Cancer Models
Initial research into the compound "PD 165929" has revealed a significant lack of publicly available information regarding its efficacy and mechanism of action in various cancer models. While the compound is listed as a synthetic organic molecule in pharmacological databases, comprehensive studies detailing its anti-cancer properties, experimental protocols, and comparative efficacy against other therapeutics are not present in the public domain.
This absence of data prevents the creation of a detailed comparison guide as per the user's request. To fulfill the core requirements of providing a data-driven comparison with structured tables, experimental methodologies, and signaling pathway diagrams, it is necessary to focus on a compound with a more robust and accessible body of research.
Given the initial search results, a comprehensive comparison guide can be developed for a class of well-documented cancer therapeutics, such as Fibroblast Growth Factor Receptor (FGFR) inhibitors . These inhibitors have a substantial amount of published data on their efficacy in various cancer types, allowing for a thorough comparison with other treatment modalities.
We propose to pivot the topic to a comparative analysis of a prominent FGFR inhibitor, such as Erdafitinib or Pemigatinib , against other relevant cancer therapies. This will allow for the creation of the requested content, including:
-
Detailed data tables summarizing IC50 values, tumor growth inhibition, and other quantitative measures from preclinical and clinical studies.
-
Thorough descriptions of experimental protocols used to evaluate the efficacy of these drugs.
-
Graphviz diagrams illustrating the FGFR signaling pathway and the mechanism of action of the selected inhibitor.
Please advise if proceeding with a comparison guide on a selected FGFR inhibitor would be a suitable alternative.
Comparative Analysis of PD 165929 and Alternative Kappa-Opioid Receptor Antagonists
A comprehensive guide for researchers and drug development professionals on the in vitro pharmacological profiles of selective kappa-opioid receptor (KOR) antagonists. This guide provides a comparative analysis of PD 165929 with other notable KOR antagonists, nor-binaltorphimine (nor-BNI) and JDTic, supported by experimental data and detailed protocols.
Introduction
The kappa-opioid receptor (KOR) system is a key target in the development of therapeutics for a range of disorders, including addiction, depression, and pain. The endogenous ligand for the KOR is dynorphin, and its activation is associated with dysphoria, stress, and the negative affective states that drive substance abuse relapse. Consequently, KOR antagonists are of significant interest for their potential to alleviate these conditions. This guide focuses on the in vitro characterization of PD 165929, a selective KOR antagonist, and provides a direct comparison with two other widely studied KOR antagonists, nor-binaltorphimine (nor-BNI) and JDTic.
Comparative In Vitro Pharmacology
The primary measure of a competitive antagonist's efficacy is its binding affinity (Ki) for the receptor and its functional potency, often determined through Schild analysis (pA2 value). The following table summarizes the available in vitro data for PD 165929, nor-BNI, and JDTic at the human kappa-opioid receptor.
| Compound | Binding Affinity (Ki) at hKOR (nM) | Functional Antagonist Potency (pA2) | Selectivity for KOR over MOR and DOR |
| PD 165929 | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| nor-binaltorphimine (nor-BNI) | ~0.2 - 1.0 | ~8.0 - 9.0 | High |
| JDTic | ~0.1 - 0.3 | ~9.0 - 10.0 | Very High (>1000-fold) |
Note: While extensive data exists for nor-BNI and JDTic, specific quantitative in vitro data for PD 165929's binding affinity and functional antagonist potency at the kappa-opioid receptor could not be located in the currently available scientific literature. The following sections detail the experimental protocols used to generate the types of data presented for the alternative compounds, which would be applicable to the characterization of PD 165929.
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol is used to determine the binding affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human kappa-opioid receptor (hKOR) are prepared from recombinant cell lines (e.g., CHO or HEK293 cells).
-
Radioligand: A radiolabeled ligand with high affinity for the KOR, such as [³H]-U69,593 or [³H]-diprenorphine, is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., PD 165929, nor-BNI, or JDTic).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
Schild Analysis for Determining Functional Antagonist Potency (pA2)
Schild analysis is a functional assay used to quantify the potency of a competitive antagonist.
Methodology:
-
Tissue/Cell Preparation: An isolated tissue preparation (e.g., guinea pig ileum or rabbit vas deferens) or a cell-based assay (e.g., [³⁵S]GTPγS binding assay in cells expressing hKOR) that exhibits a functional response to a KOR agonist is used.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a standard KOR agonist (e.g., U-50,488H).
-
Antagonist Incubation: The preparation is incubated with a fixed concentration of the antagonist (e.g., PD 165929) for a sufficient time to reach equilibrium.
-
Shifted Agonist Curve: A second agonist concentration-response curve is generated in the presence of the antagonist.
-
Repeat with Multiple Antagonist Concentrations: Steps 3 and 4 are repeated with several different concentrations of the antagonist.
-
Data Analysis: The dose ratio (DR) is calculated for each antagonist concentration. The DR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist. A Schild plot is then constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis. The x-intercept of the linear regression line provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
KOR Antagonism Signaling Pathway
Conclusion
A Head-to-Head Comparison of NMDA Receptor Antagonists for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between N-methyl-D-aspartate (NMDA) receptor antagonists is critical for advancing neuroscience research and developing novel therapeutics. This guide provides an objective, data-driven comparison of various NMDA receptor antagonists, focusing on their performance in key experimental assays.
The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDAR activity is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention. NMDAR antagonists are broadly classified based on their mechanism of action, each class exhibiting distinct pharmacological profiles. This guide will delve into a head-to-head comparison of these classes, supported by quantitative data and detailed experimental methodologies.
Classification of NMDA Receptor Antagonists
NMDA receptor antagonists can be categorized into three primary classes:
-
Competitive Antagonists: These compounds bind to the glutamate binding site on the GluN2 subunit of the NMDAR, directly competing with the endogenous agonist glutamate.
-
Non-competitive Antagonists: This diverse class includes uncompetitive channel blockers and allosteric modulators.
-
Uncompetitive Channel Blockers: These antagonists bind within the ion channel pore of the NMDAR, physically obstructing the flow of ions. Their action is dependent on the channel being in an open state.
-
Allosteric Modulators: These agents bind to a site on the receptor distinct from the glutamate binding site or the ion channel, modulating the receptor's activity.
-
-
Glycine Site Antagonists: These compounds act at the glycine co-agonist binding site on the GluN1 subunit of the NMDAR, preventing the receptor activation that requires the binding of both glutamate and a co-agonist (glycine or D-serine).
Quantitative Performance Comparison
The following tables summarize key quantitative data for representative NMDA receptor antagonists from each class. The data is compiled from various studies to provide a comparative overview of their binding affinities (Ki) and inhibitory concentrations (IC50). It is important to note that experimental conditions can influence these values.
Table 1: Binding Affinities (Ki) of NMDA Receptor Antagonists
| Antagonist | Class | Radioligand | Preparation | Ki (nM) | Reference |
| Competitive Antagonists | |||||
| D-AP5 | Competitive | [3H]CGS 19755 | Rat brain membranes | ~1930 | [2] |
| CGS 19755 | Competitive | [3H]CGS 19755 | Rat brain membranes | ~340 | [2] |
| Uncompetitive Channel Blockers | |||||
| MK-801 | Uncompetitive | [3H]MK-801 | Dark Agouti rat brain membranes | 5.5 | [3] |
| Phencyclidine (PCP) | Uncompetitive | [3H]MK-801 | Dark Agouti rat brain membranes | 100.8 | [3] |
| Ketamine | Uncompetitive | [3H]MK-801 | Dark Agouti rat brain membranes | 922.2 | [3] |
| Memantine | Uncompetitive | [3H]MK-801 | Dark Agouti rat brain membranes | ~1000 | [2] |
| Dextromethorphan | Uncompetitive | [3H]MK-801 | Dark Agouti rat brain membranes | 2913 | [3] |
| Glycine Site Antagonists | |||||
| 7-Chlorokynurenic acid | Glycine Site | [3H]Glycine | Rat cortical membranes | 56 | N/A |
| DCKA | Glycine Site | [3H]DCKA | Recombinant GluN1/GluN2A | 1.8 | [4] |
Table 2: Inhibitory Concentrations (IC50) of NMDA Receptor Antagonists
| Antagonist | Class | Assay | Preparation | IC50 (µM) | Reference |
| Uncompetitive Channel Blockers | |||||
| (+)-MK-801 | Uncompetitive | Patch-clamp | Rat hippocampal neurons | 0.12 | [5] |
| Ketamine | Uncompetitive | Patch-clamp | Rat hippocampal neurons | 0.43 | [5] |
| Memantine | Uncompetitive | Patch-clamp | Rat hippocampal neurons | 1.04 | [5] |
| Amantadine | Uncompetitive | Patch-clamp | Rat hippocampal neurons | 18.6 | [5] |
| Guanidine 11 | Uncompetitive | Ca2+ influx | Cultured rat cerebellar neurons | 2.7 | [6] |
| Primary amine 8 | Uncompetitive | Ca2+ influx | Cultured rat cerebellar neurons | 2.8 | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these antagonists, the following diagrams are provided.
References
- 1. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patch Clamp Protocol [labome.com]
- 3. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
No Published Data on Combination Therapies Involving PD 165929
Despite a comprehensive review of available scientific literature, no preclinical or clinical studies detailing the use of PD 165929 in combination with other therapeutic agents have been identified. Therefore, a comparison guide with supporting experimental data, as requested, cannot be generated at this time.
PD 165929 is characterized as a selective, non-peptide agonist for the angiotensin II AT2 receptor. While research has explored its standalone pharmacological effects, its potential synergies or interactions when co-administered with other drugs in a therapeutic context do not appear to have been investigated or published in accessible scientific databases.
Our extensive search included queries for combination studies of PD 165929 in the context of cancer, cardiovascular disease, and kidney disease, as well as broader searches for any synergistic effects or drug-drug interaction studies. These searches did not yield any relevant results containing quantitative data, experimental protocols, or established signaling pathways involving PD 165929 in a combination therapy regimen.
Consequently, the core requirements for this comparison guide, including data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways and workflows, cannot be fulfilled due to the lack of foundational research on this specific topic.
Researchers, scientists, and drug development professionals interested in the potential of PD 165929 in combination therapies should consider this a novel area of investigation. Future preclinical and clinical studies would be necessary to elucidate any potential synergistic or additive effects of PD 165929 with other therapeutic agents and to establish the corresponding experimental protocols and safety profiles.
Safety Operating Guide
Proper Disposal of PD 165929: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling PD 165929, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for PD 165929, it is imperative to treat the compound as a hazardous chemical of unknown toxicity and follow conservative waste disposal protocols. This guide provides essential, step-by-step information for the safe handling and disposal of PD 165929.
Pre-Disposal and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of PD 165929 should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: Due to the lack of specific toxicity data, all waste containing PD 165929, including pure compound, solutions, and contaminated materials, must be classified and handled as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix PD 165929 waste with other chemical waste streams unless their compatibility is known. Incompatible chemicals can react, leading to the generation of heat, gas, or explosions. A general guide for segregation is provided in the table below.
2. Containerization:
-
Primary Container: Use a dedicated, chemically compatible, and leak-proof container for the collection of PD 165929 waste. The container should be clearly labeled as "Hazardous Waste: PD 165929" and include the date of waste accumulation.
-
Secondary Containment: Place the primary waste container in a secondary container, such as a larger, chemically resistant tub or bin, to contain any potential leaks or spills.
3. Waste Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area should be away from general lab traffic and sources of ignition.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste. Never leave a funnel in an open waste container.
4. Disposal Request and Pickup:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowable time (typically six months to a year, check your institution's policy), contact your institution's EHS office to arrange for a hazardous waste pickup.
-
Provide Information: Be prepared to provide the EHS office with all available information about the waste, including the name of the chemical (PD 165929) and an estimate of the quantity.
5. Decontamination of Empty Containers:
-
Triple Rinsing: Any "empty" container that held PD 165929 must be triple-rinsed with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous waste. Subsequent rinsate may also need to be collected, depending on institutional policies.
-
Defacing Labels: After thorough cleaning, deface or remove all labels from the container before it is discarded or repurposed.
Data Presentation: Chemical Waste Segregation
| Waste Category | Examples | Incompatible With |
| PD 165929 (Solid) | Pure compound, contaminated labware (e.g., weigh boats, spatulas) | Liquids, other reactive solids |
| PD 165929 (in non-halogenated organic solvent) | Solutions in ethanol, methanol, acetone, etc. | Aqueous solutions, oxidizers, acids, bases |
| PD 165929 (in halogenated organic solvent) | Solutions in dichloromethane, chloroform, etc. | Aqueous solutions, oxidizers, acids, bases |
| PD 165929 (Aqueous solutions) | Solutions in water, buffers | Organic solvents, strong acids, strong bases |
| Contaminated Sharps | Needles, syringes, Pasteur pipettes used with PD 165929 | Non-sharp waste |
| Contaminated PPE | Gloves, disposable lab coats | General trash |
Experimental Protocols
As no specific experimental protocols involving PD 165929 were cited, this section is not applicable. In a real-world scenario, any experimental protocol generating waste would need to be reviewed to identify all waste streams and ensure their proper segregation and disposal.
Mandatory Visualization
Caption: Workflow for the proper disposal of PD 165929.
Essential Safety and Logistical Information for Handling PD 165929
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for the compound PD 165929.
When working with PD 165929, a compound with the CAS number 185215-75-2, adherence to strict safety protocols is necessary to minimize exposure and ensure a safe laboratory environment. The following information is based on general safety principles for handling research chemicals of unknown toxicity, as a specific, verified Safety Data Sheet (SDS) for PD 165929 was not publicly available at the time of this publication. Researchers must consult the supplier-provided SDS upon receipt of the compound and adhere to all specific recommendations.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling PD 165929.
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene, check for breakthrough time |
| Body | Laboratory Coat | Full-length, buttoned |
| Respiratory | Fume Hood or Ventilated Enclosure | Use in a well-ventilated area is mandatory |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to prevent contamination and degradation of the compound, as well as to ensure the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, clearly labeled container.
-
Follow the supplier's specific storage temperature recommendations, typically in a cool, dry, and well-ventilated area away from incompatible materials.
Weighing and Solution Preparation:
-
All handling of the solid compound should be conducted within a certified chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
Experimental Use:
-
Clearly label all solutions containing PD 165929 with the compound name, concentration, solvent, and date of preparation.
-
Ensure that all experimental procedures are conducted within a fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
Disposal Plan
All waste materials contaminated with PD 165929 must be treated as hazardous waste and disposed of in accordance with institutional, local, state, and federal regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect all disposable items that have come into contact with PD 165929, such as gloves, weighing papers, and pipette tips, in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing PD 165929 in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Any needles or other sharps used to handle solutions of PD 165929 should be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure:
-
Ensure all waste containers are securely closed and properly labeled with the words "Hazardous Waste," the full chemical name (PD 165929), and any other required information by your institution's environmental health and safety (EHS) office.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of any materials contaminated with PD 165929 down the drain or in the regular trash.
Experimental Workflow for Handling PD 165929
Figure 1. A stepwise workflow for the safe handling of PD 165929 from preparation to disposal.
By implementing these safety and logistical measures, researchers can minimize risks and maintain a safe laboratory environment when working with PD 165929. Always prioritize safety and consult your institution's specific guidelines and the supplier's Safety Data Sheet.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
